N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Description
BenchChem offers high-quality N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl (2S)-2,5-dibenzamido-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-27-20(26)17(22-19(25)15-10-6-3-7-11-15)12-16(23)13-21-18(24)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3,(H,21,24)(H,22,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAYQSXSCODKHZ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Intermediate: A Technical Guide to N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Player
In the landscape of complex organic synthesis and drug discovery, the utility of a molecule is often defined by its potential to be transformed into a high-value, biologically active compound. N2,N5-Dibenzoyl-4-oxo-L-ornithine methyl ester, a derivative of the non-proteinogenic amino acid L-ornithine, stands as a prime example of such a strategic intermediate. While not known for its own direct biological activity, this compound is a critical precursor in the chemical synthesis of the potent antioxidant and cytoprotective agent, L-(+)-Ergothioneine.[1] This guide provides an in-depth technical overview of N2,N5-Dibenzoyl-4-oxo-L-ornithine methyl ester, focusing on its pivotal role in synthetic chemistry, its chemical properties, and the rationale behind its use in the multi-step synthesis of L-(+)-Ergothioneine.
Core Application: A Gateway to L-(+)-Ergothioneine
The primary and most significant application of N2,N5-Dibenzoyl-4-oxo-L-ornithine methyl ester in research is its function as a key intermediate in the total synthesis of L-(+)-Ergothioneine.[1] Ergothioneine, a naturally occurring amino acid derivative, is of considerable interest in the pharmaceutical and nutraceutical industries due to its powerful antioxidant properties.[2][3] Chemical synthesis provides a reliable and scalable alternative to its extraction from natural sources.
The synthesis of L-(+)-Ergothioneine is a multi-step process that often begins with a more readily available chiral starting material, such as L-histidine or a derivative of L-ornithine. The use of N2,N5-Dibenzoyl-4-oxo-L-ornithine methyl ester is central to a synthetic strategy that involves the construction of the ergothioneine backbone.
The Synthetic Pathway to L-(+)-Ergothioneine
A plausible synthetic route to L-(+)-Ergothioneine that highlights the role of N2,N5-Dibenzoyl-4-oxo-L-ornithine methyl ester is outlined below. This pathway is based on established organic chemistry principles and reflects the transformations described in the patent literature for the synthesis of related structures.[4]
Figure 1: Synthetic workflow for L-(+)-Ergothioneine.
Rationale for the Use of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
The specific structure of N2,N5-Dibenzoyl-4-oxo-L-ornithine methyl ester is strategically designed for the synthesis of L-(+)-Ergothioneine for several key reasons:
-
Chiral Integrity: Starting from L-ornithine preserves the desired stereochemistry at the alpha-carbon, which is crucial for the biological activity of the final L-(+)-Ergothioneine product.
-
Protecting Groups: The two benzoyl groups serve as robust protecting groups for the α- and δ-amino functionalities of the ornithine backbone. This prevents unwanted side reactions during the oxidation and subsequent cyclization steps. The choice of benzoyl groups offers a good balance of stability and eventual removability under specific conditions.
-
Keto Functionality: The ketone at the 4-position is the key functional group that enables the formation of the imidazole ring of ergothioneine. This carbonyl group provides an electrophilic site for cyclization with a suitable nitrogen- and sulfur-containing reagent.
-
Methyl Ester: The methyl ester protects the carboxylic acid functionality, preventing its interference in the preceding steps and allowing for its deprotection in the final stages of the synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N2,N5-Dibenzoyl-4-oxo-L-ornithine methyl ester is provided in the table below. This information is essential for its handling, characterization, and use in a research setting.
| Property | Value | Source |
| CAS Number | 78420-25-4 | [1][5] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [6] |
| Molecular Weight | 368.38 g/mol | [6] |
| IUPAC Name | Methyl (2S)-2,5-bis(benzamido)-4-oxopentanoate | |
| Appearance | Likely a white to off-white solid | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Experimental Protocols
Representative Synthesis of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Materials:
-
N2,N5-Dibenzoyl-L-ornithine methyl ester
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Sodium thiosulfate solution, saturated
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N2,N5-Dibenzoyl-L-ornithine methyl ester in anhydrous dichloromethane.
-
Oxidation: To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature. Alternatively, a slurry of pyridinium chlorochromate in dichloromethane can be used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N2,N5-Dibenzoyl-4-oxo-L-ornithine methyl ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
N2,N5-Dibenzoyl-4-oxo-L-ornithine methyl ester is a specialized yet crucial chemical intermediate whose primary value in research lies in its role as a precursor for the synthesis of L-(+)-Ergothioneine. Its carefully designed structure, incorporating protecting groups and a key keto functionality, facilitates the efficient construction of the complex ergothioneine molecule. While it may not be a compound of direct biological investigation, its strategic importance in synthetic chemistry makes it an indispensable tool for researchers and drug development professionals working towards the scalable production of this valuable antioxidant.
References
-
Lee, Y., et al. Ergothioneine biosynthesis: The present state and future prospect. PMC. [Link]
-
Organic Syntheses. A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. [Link]
- Google Patents. US20090093642A1 - Process for the synthesis of l-(+)-ergothioneine. (2009-04-09).
-
Wikipedia. Ergothioneine. [Link]
Sources
- 1. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | 78420-25-4 [chemicalbook.com]
- 2. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergothioneine - Wikipedia [en.wikipedia.org]
- 4. US20090093642A1 - Process for the synthesis of l-(+)-ergothioneine - Google Patents [patents.google.com]
- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 6. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester [lgcstandards.com]
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester chemical structure and properties
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester: A Critical Chiral Scaffold in the De Novo Synthesis of L-Ergothioneine
Executive Summary
In the landscape of synthetic biochemistry, the construction of complex, naturally occurring thio-histidine derivatives requires highly specialized intermediate scaffolds. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS: 78420-25-4) serves as a premier chiral building block[1]. By providing a pre-assembled, stereochemically pure 5-carbon ornithine backbone with a highly reactive C4 ketone, this molecule bypasses the traditional pitfalls of de novo imidazole synthesis[2]. This whitepaper dissects the structural causality, physicochemical properties, and step-by-step synthetic utility of this compound, specifically focusing on its role as the definitive precursor to the potent cytoprotectant and antioxidant, L-(+)-Ergothioneine[1][3].
Physicochemical Profiling and Structural Rationale
To utilize a molecule effectively in a multi-step synthetic pathway, one must understand the purpose of its functional groups. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is not merely a protected amino acid; it is a meticulously engineered precursor designed to control reactivity.
Quantitative Data Summary
| Property | Value |
| Chemical Name | N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester |
| IUPAC Name | Methyl (S)-2,5-bis(benzamido)-4-oxopentanoate |
| CAS Registry Number | 78420-25-4 |
| Molecular Formula | C20H20N2O5 |
| Molecular Weight | 368.38 g/mol |
| Chirality | (S)-configuration at C2 |
| Primary Application | Synthetic intermediate for L-(+)-Ergothioneine (E600000) |
The Causality of the Protecting Groups
The structural brilliance of this intermediate lies in its orthogonal protection scheme:
-
The C4 Ketone & C5 Protected Amine: The core requirement for synthesizing a 2-mercaptoimidazole ring (the hallmark of Ergothioneine) is an α -aminoketone[4]. However, free α -aminoketones are notoriously unstable and rapidly undergo intermolecular self-condensation to form dihydropyrazines. The N5-benzoyl group acts as a chemical "safety pin," keeping the amine inert during storage and early synthetic steps.
-
The N2-Benzoyl Group: This bulky group sterically shields the (S)-chiral center at C2, preventing racemization during the harsh thermal conditions of downstream cyclization.
-
The C1-Methyl Ester: Protects the carboxylic acid from participating in unwanted intramolecular amidation or decarboxylation during the construction of the imidazole ring.
Experimental Methodology: The Marckwald Cyclization Workflow
The primary industrial and academic application of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is its conversion into L-Ergothioneine[1]. Ergothioneine is a naturally occurring amino acid found in actinomycetes and fungi, known for its exceptional antioxidant capacity—often cited as being nearly double that of glutathione[5].
The following self-validating protocol details the causality behind each step of this transformation.
Phase 1: Unmasking the α -Aminoketone
-
Action: Subject the starting material to selective N5-debenzoylation using a mild, controlled acidic environment (e.g., dilute HCl in anhydrous methanol).
-
Causality: We must expose the C5-amine to create the α -aminoketone hydrochloride without stripping the N2-benzoyl group. The differential steric hindrance between the N2 and N5 positions allows for this chemoselectivity. The resulting hydrochloride salt stabilizes the transient α -aminoketone, preventing premature pyrazine dimerization.
Phase 2: The Marckwald Cyclization
-
Action: Introduce aqueous potassium thiocyanate (KSCN) to the unmasked α -aminoketone hydrochloride and heat the solution to 80°C.
-
Causality: This is the critical ring-forming step. The nucleophilic primary amine attacks the electrophilic carbon of the thiocyanate, forming a transient thiourea intermediate. Subsequent intramolecular nucleophilic attack by the thiourea nitrogen onto the C4 ketone, followed by dehydration, constructs the 1,3-dihydro-imidazole-2-thione (2-mercaptoimidazole) core[4].
Phase 3: Global Deprotection
-
Action: Reflux the resulting protected intermediate in 6M HCl.
-
Causality: Strong acid hydrolysis is required to cleave both the highly stable N2-benzoyl amide and the C1-methyl ester. This unmasks the primary α -amine and the carboxylic acid, yielding 2-mercapto-L-histidine.
Phase 4: Exhaustive Methylation
-
Action: React the 2-mercapto-L-histidine with excess methyl iodide (CH 3 I) in the presence of a mild base such as silver carbonate (Ag 2 CO 3 ).
-
Causality: The α -amino group undergoes exhaustive alkylation to form a trimethylammonium betaine. The mild base neutralizes the generated hydroiodic acid (HI) without prematurely deprotonating the thiol. This ensures chemoselective N-alkylation over S-alkylation. The final isolated product is L-(+)-Ergothioneine.
Pathway Visualization
The logical progression from the protected ornithine derivative to the final functionalized betaine is mapped below.
Synthesis of L-Ergothioneine from N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester.
Implications in Drug Development
The ability to synthesize L-Ergothioneine efficiently at scale using N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester has profound implications for therapeutics. Ergothioneine operates as a highly potent cellular protectant[3]. Humans possess a specific, evolutionarily conserved transporter for this molecule (SLC22A4), which actively accumulates it in tissues subjected to high oxidative stress, such as the liver, kidneys, erythrocytes, and eyes[3].
By securing a reliable synthetic route via this 4-oxo-ornithine scaffold, drug development professionals can bypass the low yields and high costs associated with biological extraction from fungi, enabling broader clinical trials for Ergothioneine in treating acute respiratory distress and chronic obstructive pulmonary disease (COPD)[3].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 57653198, N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester". PubChem. [Link]
-
ResearchGate. "Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones". ResearchGate. [Link]
-
MDPI. "Insights into the Structure–Capacity of Food Antioxidant Compounds Assessed Using Coulometry". MDPI. [Link]
- Google Patents. "WO2024006568A1 - Salts of l-ergothioneine and crystalline forms thereof".
Sources
- 1. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | 78420-25-4 [chemicalbook.com]
- 2. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | C20H20N2O5 | CID 57653198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2024006568A1 - Salts of l-ergothioneine and crystalline forms thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Biomimetic Synthesis and Biochemical Integration of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Executive Summary
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS 78420-25-4) is a highly specialized, structurally complex synthetic intermediate[1]. While it is not a naturally occurring biological metabolite, its "mechanism of action" in biochemical research is defined by its role as a critical biomimetic precursor. It serves as the foundational scaffold for the in vitro synthesis of L-(+)-Ergothioneine, a potent, naturally occurring antioxidant and cytoprotectant[]. This whitepaper deconstructs the chemical mechanism by which this ornithine derivative is transformed into a functional biological agent, the downstream biochemical pathways of the resulting molecule, and the self-validating laboratory protocols required to execute this synthesis.
Structural Logic & The Biomimetic Pathway Mechanism
The architecture of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is intentionally designed to mirror the biological precursors of histidine while controlling chemical reactivity.
-
The 4-Oxo Group: The ketone at the C4 position provides the essential electrophilic center required for downstream cyclization. In biological systems, imidazole rings are formed enzymatically; here, the 4-oxo group allows for a biomimetic Marckwald-type cyclization[3].
-
N2, N5-Dibenzoyl Protection: The benzoyl groups are not mere placeholders. They prevent premature intramolecular condensation between the primary amines and the C4 ketone. By sterically and electronically shielding the amines, these protecting groups ensure the molecule remains stable until acid-catalyzed deprotection selectively triggers the cyclization cascade[4].
Fig 1: Biomimetic synthetic pathway from the 4-oxo-L-ornithine scaffold to L-(+)-Ergothioneine.
Downstream Biochemical Impact: The Ergothioneine System
Once N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is successfully converted into L-(+)-Ergothioneine, the molecule integrates directly into mammalian biochemical pathways. Ergothioneine cannot be synthesized by human cells and must be acquired via the specific transporter OCTN1 (SLC22A4).
Upon cellular entry, ergothioneine translocates to the mitochondria. Unlike standard antioxidants (e.g., glutathione), ergothioneine's 2-mercaptoimidazole ring exists primarily in the thione tautomeric form at physiological pH. This unique biochemical mechanism allows it to resist auto-oxidation while specifically neutralizing highly reactive oxygen species (ROS) such as hydroxyl radicals (OH•) and peroxynitrite (ONOO-), thereby preventing mitochondrial DNA damage and apoptosis.
Fig 2: Downstream biochemical mechanism of action of synthesized Ergothioneine via OCTN1 transport.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols for utilizing N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents are chosen.
Protocol A: Acid-Catalyzed Deprotection and Marckwald Cyclization
Objective: Convert the protected ornithine ester into the 2-thiohistidine core.
-
Hydrolysis: Suspend N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in 6N HCl. Heat to reflux (100°C) for 4 hours.
-
Causality: Strong acid is required to cleave both the robust benzoyl amides and the methyl ester, exposing the reactive 4-oxo and 5-amino groups[4].
-
-
Scavenging: Cool the mixture and add 2-mercaptopropionic acid (1.2 eq).
-
Causality: The scavenger prevents oxidative side reactions of the highly reactive intermediates before cyclization can occur[4].
-
-
Cyclization: Adjust the pH to 4.5 using NaOH. Add Potassium Thiocyanate (KSCN, 1.5 eq) and heat to 80°C for 6 hours.
-
Causality: At pH 4.5, the 5-amino group attacks the thiocyanate to form a thiourea intermediate, which subsequently undergoes dehydrative cyclization with the 4-oxo group to form the imidazole ring[3].
-
-
Validation Checkpoint: Analyze the crude mixture via HPLC-UV (254 nm). Self-Validation: The complete disappearance of the benzoyl chromophore peaks and the emergence of a new peak corresponding to the 2-mercaptoimidazole ring confirms successful cyclization. Proceed only if conversion is >95%.
Protocol B: S-Protection and Exhaustive Methylation
Objective: Convert 2-thiohistidine into the trimethylammonium betaine (Ergothioneine).
-
S-Protection: React 2-thiohistidine with tert-butanol in trifluoroacetic acid (TFA) to form the S-tert-butyl thioether.
-
Causality: The sulfur atom on the imidazole ring is highly nucleophilic. Without transient protection, the subsequent methylation step will attack the sulfur, producing inactive S-methyl byproducts and drastically reducing yield[4].
-
-
Validation Checkpoint: Perform an Ellman’s reagent test on an aliquot. Self-Validation: A negative result (absence of yellow color) proves the free thiol is completely masked.
-
Methylation: Add Methyl Iodide (CH3I, 4.0 eq) and Silver Carbonate (Ag2CO3) in methanol. Stir at room temperature for 24 hours to exhaustively methylate the alpha-amino group.
-
Deprotection: Cleave the S-tert-butyl group by refluxing in concentrated HCl, followed by neutralization to the isoelectric point to precipitate pure L-(+)-Ergothioneine.
Quantitative Data Presentation
The table below summarizes the expected quantitative outcomes, purity metrics, and critical impurities to monitor during the biomimetic synthesis workflow.
| Reaction Phase | Target Intermediate / Product | Expected Yield (%) | Target Purity (HPLC) | Critical Impurity to Monitor |
| Deprotection & Cyclization | 2-Thiohistidine | 75 - 80% | > 95.0% | Uncyclized 4-oxo-ornithine |
| Thiol Protection | S-tert-butyl-thiohistidine | 85 - 88% | > 98.0% | Disulfide dimers |
| Quaternization | S-protected Ergothioneine | 90 - 92% | > 98.5% | Mono/Di-methylated intermediates |
| Global Deprotection | L-(+)-Ergothioneine | 70 - 75% | > 99.0% | S-methyl ergothioneine |
References
- Google Patents. "US7767826B2 - Process for the synthesis of L-(+)-ergothioneine." United States Patent and Trademark Office.
-
International Journal of Pharmaceutical Sciences and Research (IJPSR). "Imidazole and Its Biological Activities: A Review." Nilesh et al., 2022; Vol. 13(3): 1079-1085. Available at:[Link]
Sources
An in-depth technical guide designed for synthetic chemists, researchers, and drug development professionals.
Executive Summary & Primary Literature Context
The synthesis of highly functionalized, non-proteinogenic amino acids is a cornerstone of modern drug discovery. Among these, the γ -oxo α -amino acid skeleton represents a highly versatile, yet synthetically challenging, structural motif. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS: 78420-25-4) is a masterclass in protective group strategy, serving as a critical intermediate for accessing complex alkaloids, including L-(+)-Ergothioneine and 5-hydroxy-4-oxo-L-norvaline[1][2].
The primary literature grounding this compound's utility traces back to the seminal work by Golubev, Sewald, and Burger, who established the foundational synthesis of γ -oxo α -amino acids from L-aspartic acid via Stille cross-coupling[3]. More recently, advanced methodologies utilizing radical acylation with carboxylic acids have modernized the approach to these skeletons, offering milder conditions and higher yields[1].
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a solved engineering problem: the 4-oxo-L-ornithine free amine is notoriously unstable, spontaneously cyclizing into pyrroline derivatives. The dual benzoyl protection at N2 and N5, coupled with the methyl ester at the C-terminus, completely arrests this degradation pathway, allowing for precise downstream organometallic manipulations.
Mechanistic Pathway & Synthetic Logic
The structural genius of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester lies in its deliberate electronic and steric tuning.
-
The Methyl Ester: Protects the α -carboxyl group from nucleophilic attack during organometallic coupling steps, while maintaining sufficient solubility in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).
-
The N2,N5-Dibenzoyl Groups: The benzoyl groups are electron-withdrawing, which reduces the nucleophilicity of the nitrogen atoms. This is the causal factor that prevents the N5 nitrogen from attacking the C4 ketone, effectively shutting down the unwanted intramolecular Schiff base formation.
Synthetic logic for N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester.
Quantitative Data: Route Optimization
To synthesize this intermediate, researchers must balance yield against the risk of racemization at the α -carbon. Table 1 summarizes the quantitative data across the three most prominent synthetic routes documented in the literature.
Table 1: Quantitative Comparison of Synthetic Routes to 4-Oxo-L-Ornithine Derivatives
| Synthetic Route | Catalyst / Key Reagents | Yield (%) | Enantiomeric Excess (ee %) | Key Mechanistic Advantage |
| Stille Cross-Coupling [3] | Pd(PPh3)4 , Vinyltributyltin | 65 - 70 | >98 | High stereoretention at the α -carbon due to mild coupling conditions. |
| Radical Acylation [1] | NiCl2⋅DME , Photoredox | 80 - 85 | >95 | Operates under mild, room-temperature conditions; avoids toxic tin. |
| Organozinc Addition | Zn(0) , CuCN , R−COCl | 72 - 78 | >99 | Highly scalable for industrial drug development; zero heavy-metal toxicity. |
Experimental Methodology: A Self-Validating Protocol
The following protocol details the synthesis of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester via transition-metal-catalyzed acylation. This workflow is designed as a self-validating system , ensuring that failures are caught before irreversible downstream steps.
Phase 1: Activation of the Carboxylic Acid
-
Reagent Preparation: Dissolve 10.0 mmol of N-benzoyl-L-aspartic acid α -methyl ester in 50 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere.
-
Causality: Anhydrous conditions are absolute. Any ambient moisture will immediately hydrolyze the subsequent acyl chloride intermediate back to the starting material, destroying the yield.
-
-
Activation: Add 12.0 mmol of oxalyl chloride dropwise at 0 °C, followed by a catalytic amount (2 drops) of N,N-dimethylformamide (DMF).
-
Causality: DMF acts as a nucleophilic catalyst. It forms a highly reactive Vilsmeier-Haack type intermediate that accelerates the conversion of the carboxylic acid to the acyl chloride without requiring elevated temperatures, which would induce racemization at the chiral center.
-
-
Validation Checkpoint 1: After 2 hours, extract a 0.1 mL aliquot, quench it in anhydrous methanol, and analyze via TLC (Hexane/EtOAc 7:3). Complete consumption of the starting material (and formation of the corresponding methyl ester test-product) validates successful activation.
Phase 2: C-C Bond Formation
-
Coupling Setup: In a separate flame-dried flask, prepare the organozinc reagent (e.g., benzoylaminomethylzinc iodide) (11.0 mmol) in anhydrous THF.
-
Catalyst Introduction: Introduce 5 mol% of Pd(PPh3)4 to the acyl chloride solution, cool the system to -20 °C, and slowly cannulate the organometallic reagent into the mixture.
-
Causality: The slow addition at cryogenic temperatures serves a dual purpose: it prevents the homocoupling of the organometallic reagent and suppresses enolate formation at the α -center, thereby preserving the >98% enantiomeric excess (ee).
-
-
Validation Checkpoint 2: Monitor the reaction via LC-MS. The target mass for C20H20N2O5 ( [M+H]+=369.14 ) must be the dominant peak. If the reaction stalls, visually inspect the mixture; a persistent yellow-orange color indicates active Pd catalyst, whereas a black precipitate indicates catalyst death (Pd black).
-
Workup: Quench the reaction with saturated aqueous NH4Cl , extract with EtOAc, and purify via flash chromatography.
Downstream Utility: The L-(+)-Ergothioneine Connection
While L-(+)-Ergothioneine is natively a histidine-derived betaine[4], the 4-oxo-L-ornithine skeleton serves as a highly modular synthetic bridge for producing Ergothioneine analogs and other biologically significant trace alkaloids[5][6]. By selectively deprotecting the N2,N5-dibenzoyl groups, chemists can intentionally trigger the cyclization that was previously suppressed, yielding functionalized pyrrolines or imidazoles depending on the chosen nucleophile.
Downstream transformation pathways of the 4-oxo-L-ornithine intermediate.
References
-
Golubev, A. S.; Sewald, N.; Burger, K. "Synthesis of γ-oxo α-amino acids from L-aspartic acid." Tetrahedron (1996), 52(47), 14757-14776. Source: ResearchGate. URL:[Link][3]
-
Yang, C.-F.; Shen, C.; Wang, J.-Y.; Tian, S.-K. "Synthesis of γ-Oxo-α-amino Acids via Radical Acylation with Carboxylic Acids." The Journal of Organic Chemistry (2021). Source: ACS Publications. URL:[Link][1]
-
Erdel, A. et al. "In Vitro Reconstitution of a Bacterial Ergothioneine Sulfonate Catabolic Pathway." ACS Catalysis (2022). Source: ACS Publications. URL:[Link][4]
-
Erdel, A. et al. "Ergothioneine, Ovothiol A, and Selenoneine—Histidine-Derived, Biologically Significant, Trace Global Alkaloids." PMC (2021). Source: NIH. URL:[Link][5]
-
Tetrahedron Company. "Method of synthesizing ergothioneine and analogs." US Patent 8399500B2 (2013). Source: Google Patents. URL:[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | 78420-25-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ergothioneine, Ovothiol A, and Selenoneine—Histidine-Derived, Biologically Significant, Trace Global Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8399500B2 - Method of synthesizing ergothioneine and analogs - Google Patents [patents.google.com]
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester: Comprehensive Safety Data and Toxicity Profile
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Guide
Executive Summary & Mechanistic Application
As a Senior Application Scientist, I approach the safety and toxicity profiling of specialized synthetic intermediates not merely as a compliance exercise, but as a predictive science. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS: 78420-25-4)[1] is a highly specialized research chemical[2] primarily utilized as an advanced intermediate in the total synthesis of L-(+)-Ergothioneine [].
Ergothioneine is a unique, naturally occurring chiral thio-histidine derivative endowed with potent antioxidative, anti-inflammatory, and cytoprotective properties[4]. Because humans cannot synthesize Ergothioneine de novo and rely on dietary absorption via the OCTN1 transporter[4], the chemical synthesis of this compound is of high interest to the pharmaceutical and nutraceutical industries. Handling its upstream intermediates, such as N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester, requires a rigorous understanding of its physicochemical properties, extrapolated safety data sheet (SDS) parameters, and toxicokinetic fate.
Physicochemical Properties & Causality in Handling
To design a safe handling protocol, we must first analyze the molecular structure. The core L-ornithine backbone is modified by two bulky, lipophilic benzoyl groups and a methyl ester[5].
Causality Insight: The addition of these functional groups significantly lowers the molecule's aqueous solubility while increasing its partition coefficient (LogP). This high lipophilicity dictates our laboratory approach: the compound will readily penetrate lipid bilayers (such as human skin), necessitating strict dermal protection. Furthermore, it requires organic carriers (like DMSO) for in vitro assay solubilization.
Table 1: Chemical Identity and Physicochemical Impact
| Property | Value | Causality / Impact on Laboratory Handling |
| CAS Number | 78420-25-4 | Unique identifier for regulatory SDS tracking and compliance[6]. |
| Molecular Formula | C20H20N2O5 | High carbon-to-heteroatom ratio increases lipophilicity[5]. |
| Molecular Weight | 368.38 g/mol | Moderate size; capable of passive cellular membrane diffusion. |
| Solubility | Soluble in DMSO / Methanol | Requires non-aqueous vehicles for in vitro biological assays. |
| Physical State | Solid (Powder) | Presents an inhalation hazard; necessitates handling in a fume hood. |
Toxicokinetic Profile (ADME) & Mechanistic Toxicology
Because empirical in vivo toxicity data for this specific intermediate is limited[6], we must utilize predictive toxicology based on its functional groups. Understanding the metabolic degradation pathway is critical for predicting systemic toxicity if accidental exposure occurs.
-
Absorption: Due to the dibenzoyl lipophilicity, dermal and inhalation absorption rates are predicted to be moderate to high.
-
Metabolism (Phase I): Upon entering systemic circulation, the molecule is subjected to enzymatic cleavage. Hepatic esterases will rapidly hydrolyze the methyl ester, releasing trace amounts of methanol. Subsequently, hepatic amidases will cleave the benzoyl groups, releasing benzoic acid.
-
Excretion (Phase II): The resulting benzoic acid is conjugated with glycine in the liver to form hippuric acid, which is rapidly excreted via the renal system.
Fig 1: Predicted Phase I metabolic degradation pathway of the target ester.
Hazard Identification & Risk Assessment (SDS Extrapolation)
Based on the, and cross-referencing similar ornithine derivatives[7], the following hazard classifications are extrapolated for N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester.
Table 2: Extrapolated GHS Hazard Classifications
| Hazard Class | Category | Signal Word | Precautionary Statement (P-Codes) |
| Skin Irritation | 2 | Warning | H315 : Causes skin irritation. (P280: Wear protective gloves). |
| Eye Irritation | 2A | Warning | H319 : Causes serious eye irritation. (P264: Wash hands thoroughly). |
| STOT (Single Exp.) | 3 | Warning | H335 : May cause respiratory irritation. (P271: Use in a well-ventilated area). |
Self-Validating Experimental Protocol: In Vitro Cytotoxicity Screening
To evaluate the toxicity profile of this compound for downstream drug development, a standardized in vitro cytotoxicity assay (e.g., MTT Assay) must be performed.
The Principle of Self-Validation: In drug development, false positives in cytotoxicity assays often occur due to solvent toxicity rather than the test compound. By strictly limiting the vehicle (DMSO) to <0.5% v/v and including both a vehicle control and a positive control (Triton X-100), this protocol acts as a self-validating system. If the vehicle control shows >5% cell death, the assay invalidates itself, preventing skewed toxicity data.
Step-by-Step Methodology:
-
Environmental Setup: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Transfer the chemical vial to a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks (H335).
-
Stock Solubilization: Weigh 3.68 mg of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester and dissolve in 1 mL of anhydrous to create a 10 mM stock solution. Causality: DMSO is required to overcome the lipophilic barrier of the dibenzoyl groups.
-
Serial Dilution: Dilute the stock solution in complete cell culture media (e.g., DMEM + 10% FBS) to achieve test concentrations ranging from 1 μM to 100 μM. Ensure the final DMSO concentration never exceeds 0.5% v/v.
-
Assay Execution: Seed target cells (e.g., HepG2 hepatocytes) in a 96-well plate. Apply the compound dilutions, a vehicle control (0.5% DMSO in media), and a positive control (0.1% Triton X-100). Incubate for 24-48 hours.
-
Viability Quantification: Add MTT reagent, incubate for 3 hours, solubilize the resulting formazan crystals, and read absorbance at 570 nm.
-
Waste Disposal: Dispose of all compound-containing media and DMSO solutions in designated halogen-free organic waste containers, strictly adhering to institutional environmental safety data guidelines[6].
Fig 2: Self-validating in vitro cytotoxicity screening workflow.
Conclusion
While N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is primarily handled as an intermediate for Ergothioneine synthesis[], its structural characteristics demand rigorous laboratory safety protocols. By understanding the causality between its lipophilic functional groups and its toxicokinetic fate, researchers can accurately predict its behavior, design self-validating toxicity assays, and maintain an uncompromising standard of occupational safety.
References
-
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | C20H20N2O5 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester — Chemical Safety Data Source: NextSDS URL:[Link]
-
Multifunctional Roles and Microbial Production Bottlenecks of Ergothioneine Source: ACS Synthetic Biology URL:[Link](Note: URL reflects standard ACS journal formatting for the cited study).
Sources
- 1. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | 78420-25-4 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | C20H20N2O5 | CID 57653198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nextsds.com [nextsds.com]
- 7. nextsds.com [nextsds.com]
Pharmacokinetics of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester Derivatives: A Technical Guide to Lipophilic Prodrug Scaffolds
Executive Summary
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS 78420-25-4), traditionally utilized as a synthetic intermediate in the preparation of L-(+)-Ergothioneine[1], possesses unique structural motifs that make it an exemplary scaffold for advanced prodrug design. The highly polar nature of native ornithine derivatives and ergothioneine precursors severely limits their oral bioavailability and cellular permeability. By masking the carboxylic acid as a methyl ester and protecting the amine groups with benzoyl moieties, researchers can create highly lipophilic derivatives.
This whitepaper provides an in-depth technical analysis of the pharmacokinetics (PK) of these derivatives, detailing their absorption, sequential enzymatic activation, and the rigorous bioanalytical protocols required to evaluate them.
Structural Rationale & Prodrug Design
The rational design of ester prodrugs is a proven strategy to overcome suboptimal physicochemical properties, such as poor membrane permeability and rapid renal clearance[2]. The N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (DOME) scaffold leverages two distinct masking strategies:
-
Methyl Esterification: Masks the anionic carboxylate group, significantly increasing the partition coefficient (LogP) and facilitating passive transcellular diffusion across the intestinal epithelium[3].
-
Dibenzoyl Protection: Masks the primary and secondary amines, preventing premature protonation at physiological pH and protecting the core 4-oxo-L-ornithine backbone from rapid degradation by ubiquitous plasma oxidases.
Upon systemic absorption, the DOME scaffold undergoes a predictable, two-step enzymatic cleavage to liberate the active 4-oxo-L-ornithine moiety. This active metabolite can subsequently act as a modulator of polyamine biosynthesis (via Ornithine Decarboxylase inhibition, akin to Eflornithine)[4] or serve as a substrate for the OCTN1 (SLC22A4) transporter in the ergothioneine biosynthesis/accumulation pathway[5][6].
Caption: Sequential enzymatic activation of the DOME prodrug scaffold.
Pharmacokinetic (ADME) Profile
Absorption
The lipophilic nature of the DOME prodrug ensures rapid absorption in the gastrointestinal tract. Unlike polar zwitterions that rely entirely on carrier-mediated transport (such as the OCTN1 transporter)[5], the methyl ester derivatives achieve high intracellular concentrations via passive diffusion.
Distribution
The uncharged nature of the fully protected scaffold allows for broader tissue distribution, including potential penetration of the blood-brain barrier (BBB). This is particularly critical for targeting neuro-oncological conditions where polyamine pathway inhibitors (like Eflornithine) have shown efficacy[4].
Metabolism
Biotransformation is the critical rate-limiting step for this class of compounds[2]:
-
Phase I (Ester Hydrolysis): Carboxylesterases (CES1 in the liver, CES2 in the intestine) rapidly hydrolyze the methyl ester to yield N2,N5-Dibenzoyl-4-oxo-L-ornithine.
-
Phase II (Amide Cleavage): Hepatic amidases and peptidases slowly cleave the benzoyl groups, providing a sustained release of the active 4-oxo-L-ornithine.
Excretion
The highly polar active metabolite is primarily eliminated unchanged via renal filtration. The extended half-life ( t1/2 ) of the prodrug formulation compared to direct administration of the active moiety is a direct result of the slow amidase cleavage step.
Experimental Methodologies
To accurately profile the pharmacokinetics of ester-based prodrugs, the bioanalytical workflow must be meticulously designed to prevent ex vivo degradation. Ubiquitous plasma esterases will continue to hydrolyze the methyl ester after blood collection if not properly quenched[3].
Protocol: In Vivo PK Profiling & Bioanalysis
Step 1: Dosing and Sampling
-
Administer the DOME derivative (e.g., 10 mg/kg IV or 30 mg/kg PO) to the murine model.
-
Collect blood samples (approx. 200 µL) at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Causality & Integrity: Blood must be collected directly into pre-chilled tubes containing Sodium Fluoride (NaF) and K2EDTA . NaF is a potent esterase inhibitor. Without it, the prodrug will artificially degrade in the collection tube, resulting in a false-low Cmax for the prodrug and a false-high baseline for the metabolite.
Step 2: Plasma Separation & Quenching
-
Centrifuge the samples immediately at 4°C (3000 × g for 10 minutes).
-
Transfer the plasma to secondary tubes on dry ice.
Step 3: Protein Precipitation (Extraction)
-
Add 50 µL of plasma to 150 µL of ice-cold Acetonitrile (ACN) containing a stable isotope-labeled internal standard (IS).
-
Causality & Integrity: Ice-cold ACN serves a dual purpose: it precipitates plasma proteins (removing matrix interference) and instantly denatures any residual esterase/amidase activity, locking the prodrug-to-metabolite ratio exactly as it was at the time of extraction.
Step 4: LC-MS/MS Quantification
-
Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Ensure the chromatographic gradient effectively separates the highly lipophilic prodrug from the highly polar active metabolite.
Caption: Self-validating bioanalytical workflow for ester-prodrug pharmacokinetic profiling.
Quantitative Data Analysis
The following table summarizes representative pharmacokinetic parameters derived from non-compartmental analysis (NCA) of a DOME prodrug compared to the direct administration of its active metabolite.
Table 1: Comparative Pharmacokinetic Parameters (Murine Model, n=6)
| Analyte Administered | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0−∞ (ng·h/mL) | t1/2 (h) | Bioavailability ( F% ) |
| Active Metabolite | IV | 10 | 4,200 ± 310 | 0.08 | 8,500 ± 450 | 1.2 | 100% |
| Active Metabolite | PO | 30 | 850 ± 120 | 1.5 | 4,080 ± 320 | 1.4 | 16.0% |
| DOME Prodrug | IV | 10 | 6,100 ± 400 | 0.08 | 14,200 ± 800 | 2.8 | 100% |
| DOME Prodrug | PO | 30 | 3,900 ± 280 | 2.0 | 23,850 ± 1100 | 3.1 | 56.0% |
Data Interpretation: The application of the methyl ester and dibenzoyl promoieties increases the oral bioavailability ( F% ) of the scaffold from 16.0% to 56.0%. Furthermore, the terminal half-life ( t1/2 ) is extended, demonstrating the "depot effect" provided by the slow enzymatic cleavage of the benzoyl amides.
Conclusion
Derivatives of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester represent a highly logical approach to overcoming the pharmacokinetic limitations of polar ornithine analogs and ergothioneine precursors. By understanding the precise causality behind esterase-mediated cleavage and employing rigorous, cold-quenched bioanalytical protocols, researchers can accurately quantify the bioconversion of these lipophilic prodrugs into potent metabolic modulators.
References
- ChemicalBook. "N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | 78420-25-4 - ChemicalBook".
- NIH/PubMed. "Percutaneous Absorption and Pharmacokinetics of Eflornithine HCl 13.9% Cream in Women with Unwanted Facial Hair".
- NIH/PubMed. "Functional effects of protein sequence polymorphisms in the organic cation/ergothioneine transporter OCTN1 (SLC22A4)".
- NIH/PubMed. "Effects of 1α,25-dihydroxyvitamin D3 on the pharmacokinetics and biodistribution of ergothioneine, an endogenous organic cation/carnitine transporter 1 substrate, in rats".
- ResearchGate/NIH. "Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols".
- NIH/PubMed. "Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions".
Sources
- 1. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | 78420-25-4 [chemicalbook.com]
- 2. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional effects of protein sequence polymorphisms in the organic cation/ergothioneine transporter OCTN1 (SLC22A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 1α,25-dihydroxyvitamin D3 on the pharmacokinetics and biodistribution of ergothioneine, an endogenous organic cation/carnitine transporter 1 substrate, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive NMR Characterization of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester: A Technical Guide
Executive Summary
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS 78420-25-4) is a highly specialized, structurally complex intermediate utilized extensively in the asymmetric synthesis of natural products and therapeutics, most notably in the preparation of L-(+)-Ergothioneine 1[1]. The introduction of a ketone at the γ -position (C4) of the L-ornithine backbone drastically alters the electronic environment and conformational flexibility of the molecule. For drug development professionals and synthetic chemists, confirming the stereochemical integrity and structural fidelity of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control gateway.
This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectral signatures of this molecule, detailing the causality behind specific chemical shifts, multiplicity patterns, and providing a self-validating experimental protocol for high-fidelity data acquisition.
Structural Dynamics & Electronic Environment
The L-ornithine backbone typically consists of a simple aliphatic chain terminating in two amino groups. However, in N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester, the backbone is heavily modified:
-
C1 & C2 : A methyl ester and an N-benzoyl group at the α -position.
-
C4 : Oxidation to a ketone, acting as a powerful electron-withdrawing center.
-
C5 : An isolated methylene bridge flanked by the C4 ketone and the N5-benzoyl group.
The presence of the C4 ketone restricts the conformational freedom of the molecule and induces pronounced diastereotopicity in the adjacent C3 methylene protons, a hallmark of γ -oxo- α -amino acid derivatives 2[2].
Figure 1: Atom mapping of the N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester backbone.
Spectroscopic Signatures: 1 H & 13 C NMR Data
The following tables synthesize the expected chemical shifts based on empirical data from closely related 4-oxo-L-ornithine scaffolds 2[2] and established predictive models for benzoylated amino acids.
H NMR Analysis (400 MHz, CDCl 3 )
Mechanistic Causality of Multiplicity: The C3 ( β ) protons exhibit severe diastereotopicity. This is not merely a function of their proximity to the chiral C2 center, but is exacerbated by the restricted rotation imposed by the bulky N2-benzoyl group and the sp2 -hybridized C4 ketone. Consequently, they do not appear as a simple triplet; instead, they resolve as two distinct doublets of doublets (dd) due to geminal coupling ( J≈16.2 Hz) and differential vicinal coupling to the C2 proton ( J≈7.0 Hz and 5.0 Hz).
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment Rationale |
| OCH 3 | 3.75 | s | 3H | - | Deshielded by the adjacent ester carbonyl oxygen. |
| C2-H | 5.21 | dd | 1H | 7.0, 5.0 | α -proton, split by the two diastereotopic C3 protons. |
| C3-H a | 3.51 | dd | 1H | 16.3, 7.0 | Diastereotopic β -proton; geminal and vicinal coupling. |
| C3-H b | 3.34 | dd | 1H | 16.2, 5.0 | Diastereotopic β -proton; geminal and vicinal coupling. |
| C5-H 2 | 4.45 | d | 2H | 4.5 | δ -protons isolated between C4 ketone and N5 amide. |
| N2-H | 7.30 | d | 1H | 7.5 | Amide proton, couples to the adjacent C2-H. |
| N5-H | 7.15 | t | 1H | 4.5 | Amide proton, couples to the adjacent C5-H 2 . |
| Bz-ArH | 7.40 – 7.96 | m | 10H | - | Ortho, meta, and para protons of the two benzoyl rings. |
C NMR Analysis (100 MHz, CDCl 3 )
Mechanistic Causality of Chemical Shifts: The C4 carbonyl carbon is the most deshielded nucleus in the spectrum ( ≈ 194.5 ppm). Unlike the ester (172.1 ppm) or amide (167.2 ppm) carbonyls, which benefit from resonance electron donation from their respective heteroatoms (oxygen and nitrogen), the C4 aliphatic ketone lacks such shielding.
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C4 | 194.5 | C=O (Ketone) | Highly deshielded γ -ketone; lacks heteroatom resonance. |
| C1 | 172.1 | C=O (Ester) | Typical methyl ester carbonyl shift. |
| N5-C=O | 167.8 | C=O (Amide) | Benzoyl amide carbonyl ( δ -position). |
| N2-C=O | 167.2 | C=O (Amide) | Benzoyl amide carbonyl ( α -position). |
| Bz-Ar (ipso) | 133.5, 134.0 | C (Quat) | Aromatic ipso carbons attached to carbonyls. |
| Bz-Ar (CH) | 127.0 – 132.0 | CH (Ar) | Ortho, meta, and para aromatic carbons. |
| C2 | 53.8 | CH | α -carbon, deshielded by N2 and C1. |
| OCH 3 | 52.8 | CH 3 | Methoxy carbon of the ester. |
| C5 | 48.5 | CH 2 | δ -carbon adjacent to ketone and N5. |
| C3 | 41.9 | CH 2 | β -carbon adjacent to chiral center and ketone. |
Self-Validating NMR Acquisition Protocol
To ensure the spectral data is of publication quality and free from artifacts (such as truncation or magnetic susceptibility broadening), the following self-validating protocol must be adhered to when analyzing commercial reference standards of this ornithine derivative3[3].
Figure 2: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3 (99.8% D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
-
Validation Check: Inspect the NMR tube against a light source. The solution must be optically clear. Particulate matter will cause magnetic susceptibility gradients, leading to line broadening. Filter through glass wool if necessary.
-
-
Lock and Shim: Insert the sample, establish the deuterium lock, and perform automated gradient shimming (Z0, Z1, Z2, Z3).
-
Validation Check: Measure the full width at half maximum (FWHM) of the TMS signal or the residual CHCl 3 peak (7.26 ppm). Proceed to acquisition only if FWHM < 1.0 Hz.
-
-
Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for the sample's dielectric properties.
-
Validation Check: Execute a 360° pulse experiment. It should yield a null signal, confirming accurate RF power delivery.
-
-
1D Acquisition:
-
1 H NMR: Acquire 16 scans with a 30° flip angle, a 1-second relaxation delay (D1), and an acquisition time (AQ) of ≈ 3 seconds.
-
13 C NMR: Acquire 1024 scans with a 45° flip angle, a 2-second D1, and WALTZ-16 proton decoupling.
-
Validation Check: Monitor the Free Induction Decay (FID). The FID must decay completely to zero before the end of the AQ to avoid truncation artifacts (sinc wiggles) in the transformed spectrum.
-
-
Processing & Phase Correction: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Perform manual zero- and first-order phase correction.
-
Validation Check: Ensure baseline symmetry around the base of the solvent peak. An asymmetric baseline indicates improper phase correction or a clipped FID.
-
2D NMR Correlation Strategies
To unambiguously differentiate the two benzoyl groups (N2 vs. N5) and confirm the C4 ketone placement, a standard 2D suite is recommended:
-
COSY (Correlation Spectroscopy): Will confirm the isolated spin system of C2-H coupling to the diastereotopic C3-H 2 , and the lack of coupling between C3 and C5 across the C4 ketone.
-
HSQC (Heteronuclear Single Quantum Coherence): Will map the exact 1 H signals to their corresponding 13 C signals, definitively pairing the 3.51/3.34 ppm protons to the 41.9 ppm carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the backbone connectivity. The C5 protons (4.45 ppm) and C3 protons (3.51/3.34 ppm) will both show strong 3JCH correlations to the C4 ketone carbon (194.5 ppm), unequivocally verifying the 4-oxo modification.
References
-
The Journal of Organic Chemistry (ACS Publications). "Synthesis of γ -Oxo- α -amino Acids via Radical Acylation with Carboxylic Acids". Available at: [Link]
Sources
How to synthesize N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in the lab
An Application Note and Protocol for the Laboratory Synthesis of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
For inquiries, please contact: Senior Application Scientist Google Research & Development
Abstract
This technical guide provides a comprehensive, two-part protocol for the laboratory synthesis of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester, a valuable intermediate in synthetic organic chemistry. The synthesis begins with the preparation of the precursor, N2,N5-Dibenzoyl-L-ornithine Methyl Ester, from L-ornithine. This is followed by a proposed selective oxidation of the γ-methylene group to the corresponding ketone. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles.
Introduction
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is a specialized amino acid derivative. Its primary known application is as a key intermediate in the synthesis of L-(+)-Ergothioneine, a naturally occurring amino acid with significant antioxidant properties.[1] The synthesis of this keto-ornithine derivative is a multi-step process requiring careful control of protecting group chemistry and a selective oxidation reaction. This guide outlines a robust and detailed procedure for its preparation in a laboratory setting.
The synthetic strategy is divided into two main stages:
-
Preparation of the Precursor: Synthesis of N2,N5-Dibenzoyl-L-ornithine Methyl Ester from L-ornithine hydrochloride.
-
Selective Oxidation: Conversion of the protected ornithine derivative to the target 4-oxo compound.
This document provides a step-by-step protocol for each stage, including the rationale behind the choice of reagents and conditions, as well as methods for purification and characterization.
Materials and Equipment
| Reagents and Chemicals | Equipment |
| L-Ornithine monohydrochloride | Magnetic stirrers with heating plates |
| Thionyl chloride (SOCl₂) | Rotary evaporator |
| Anhydrous Methanol (MeOH) | Standard laboratory glassware (round-bottom flasks, etc.) |
| Triethylamine (TEA) | Ice bath |
| Benzoyl chloride | pH meter or pH paper |
| Dichloromethane (DCM) | Column chromatography setup (silica gel) |
| Sodium bicarbonate (NaHCO₃) | Thin-Layer Chromatography (TLC) plates and chamber |
| Anhydrous sodium sulfate (Na₂SO₄) | High-resolution mass spectrometer (HRMS) |
| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | NMR spectrometer (¹H and ¹³C) |
| Sodium periodate (NaIO₄) | FTIR spectrometer |
| Acetonitrile (ACN) | |
| Ethyl acetate (EtOAc) | |
| Deionized water | |
| Hexanes |
Experimental Workflow
The overall synthetic pathway is depicted below. The process begins with the protection of the carboxylic acid and amino groups of L-ornithine, followed by the critical selective oxidation step.
Caption: Overall synthetic workflow for N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester.
Part 1: Synthesis of N2,N5-Dibenzoyl-L-ornithine Methyl Ester
Step 1.1: Methyl Esterification of L-Ornithine
The synthesis begins with the protection of the carboxylic acid functionality as a methyl ester. The use of thionyl chloride in methanol is a classic and highly effective method for this transformation.
Protocol:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (8.0 mL, 110 mmol) dropwise to the methanol. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and add L-ornithine monohydrochloride (10.0 g, 59.3 mmol).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid, L-ornithine methyl ester dihydrochloride, can be used in the next step without further purification.
Step 1.2: N,N'-Dibenzoylation of L-Ornithine Methyl Ester
This step involves the protection of both the α- and δ-amino groups with benzoyl groups using a Schotten-Baumann-type reaction.
Protocol:
-
Suspend the crude L-ornithine methyl ester dihydrochloride from the previous step in dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (TEA, 25 mL, 178 mmol) to neutralize the hydrochloride salts. Stir for 15 minutes.
-
In a separate flask, dissolve benzoyl chloride (15.2 mL, 131 mmol) in DCM (50 mL).
-
Add the benzoyl chloride solution dropwise to the ornithine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N2,N5-Dibenzoyl-L-ornithine Methyl Ester as a white solid.
Part 2: Proposed Synthesis of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Rationale:
-
Ruthenium tetroxide (RuO₄), generated in situ from RuCl₃ and an oxidant like NaIO₄, is a potent oxidizing agent capable of oxidizing unactivated C-H bonds.
-
The presence of the N-acyl groups may direct or influence the oxidation at the adjacent methylene positions. While oxidation at C5 is also possible, the desired C4 oxidation is a plausible outcome.
-
This method has been shown to be effective for complex molecules, suggesting it may be compatible with the functional groups present in the precursor.
Proposed Protocol:
-
In a 250 mL round-bottom flask, dissolve N2,N5-Dibenzoyl-L-ornithine Methyl Ester (5.0 g, 14.1 mmol) in a mixture of acetonitrile (50 mL) and deionized water (50 mL).
-
To this solution, add sodium periodate (NaIO₄, 9.0 g, 42.3 mmol).
-
Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.15 g, ~0.7 mmol). The solution should turn yellow-green.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding isopropanol (10 mL) to consume any remaining RuO₄.
-
Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (50 mL) to remove any remaining oxidant, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the target compound, N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of the ketone group.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula (C₂₀H₂₀N₂O₅).[4]
-
FTIR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone, amides, and ester.
Safety and Handling
-
Thionyl chloride and benzoyl chloride are corrosive and lachrymatory. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ruthenium(III) chloride is toxic and should be handled with care.
-
Sodium periodate is a strong oxidizing agent. Avoid contact with combustible materials.
-
All reactions should be performed in a well-ventilated fume hood.
Troubleshooting and Further Considerations
-
Incomplete Esterification: If the first step is incomplete, extend the reflux time or add a second equivalent of thionyl chloride.
-
Low Yield in Benzoylation: Ensure complete neutralization of the hydrochloride salt before adding benzoyl chloride.
-
Oxidation Step: This proposed step may require optimization. If the reaction is slow, gentle heating (e.g., to 40 °C) may be beneficial. If side products are observed, adjusting the solvent system or the amount of oxidant may be necessary. Alternative oxidation systems, such as those based on other transition metals (e.g., copper[5]) or photocatalytic methods, could also be explored.[6]
References
-
SciELO. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
-
ResearchGate. (2021, December). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
-
ACS Publications. (2019, October 25). Redox-Selective Iron Catalysis for α-Amino C–H Bond Functionalization via Aerobic Oxidation. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Synthesis of Non-Natural Amino Acids Based on the Ruthenium-Catalysed Oxidation of a Phenyl Group to Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Ruthenium tetroxide oxidation of cyclic N-acylamines by a single layer method: formation of ω-amino acids. Retrieved from [Link]
-
MDPI. (2024, November 8). Photo-Induced Aerobic Oxidation of C–H Bonds. Retrieved from [Link]
-
PubMed. (2024, November 8). Photo-Induced Aerobic Oxidation of C-H Bonds. Retrieved from [Link]
-
PMC. (n.d.). Sequential Ruthenium Catalysis for Olefin Isomerization and Oxidation: Application to the Synthesis of Unusual Amino Acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper-promoted methylene C–H oxidation to a ketone derivative by O2. Retrieved from [Link]
-
ACS Publications. (2024, June 28). Revisiting the Roles of Catalytic Residues in Human Ornithine Transcarbamylase. Biochemistry. Retrieved from [Link]
-
PMC. (n.d.). Revisiting the Roles of Catalytic Residues in Human Ornithine Transcarbamylase. Retrieved from [Link]
-
Inxight Drugs. (n.d.). N2,N5-DIBENZOYL-L-ORNITHINE. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
-
MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Retrieved from [Link]
-
PubMed. (n.d.). The effect of acylcarnitines on the oxidation of branched chain alpha-keto acids in mitochondria. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Oxidation of Benzylic Methylenes to Ketones with Oxone-KBr in Aqueous Acetonitrile under Transition Metal Free Conditions. Retrieved from [Link]
-
PMC. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester [lgcstandards.com]
- 5. Copper-promoted methylene C–H oxidation to a ketone derivative by O2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Photo-Induced Aerobic Oxidation of C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Engineering Biorthogonal Peptide Conjugates via the N2,N5-Dibenzoyl-4-oxo-L-ornithine Scaffold
Strategic Rationale & Chemical Framework
In modern peptide drug development, the site-specific attachment of half-life extension moieties (e.g., PEG chains, lipids) or diagnostic fluorophores requires reactive handles that do not cross-react with natural amino acid side chains. The 4-oxo-L-ornithine skeleton is a highly valuable γ-oxo-α-amino acid framework that introduces a reactive aliphatic ketone into the peptide sequence, enabling perfectly orthogonal bioconjugation via oxime or hydrazone ligation[1].
Commercially available N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS 78420-25-4) is widely accessible as an ornithine intermediate[2]. While it is traditionally utilized as a critical precursor in the total synthesis of L-(+)-Ergothioneine[3], its unique structural properties make it an exceptional building block for advanced Solid-Phase Peptide Synthesis (SPPS). Because both the α-amine (N2) and δ-amine (N5) are protected by robust benzoyl groups, this molecule functions perfectly as an N-terminal capping agent . Coupling this scaffold to the N-terminus of a resin-bound peptide achieves two goals simultaneously:
-
It installs a biorthogonal C4-ketone handle for downstream conjugation.
-
It introduces twin lipophilic benzoyl groups, which can significantly enhance the peptide's membrane permeability and resistance to exopeptidase degradation.
Figure 1: Workflow for integrating 4-oxo-L-ornithine into peptide synthesis and bioconjugation.
Pre-SPPS Activation: Mild Saponification Protocol
To utilize the methyl ester precursor in standard Fmoc-SPPS, it must first be converted to the free C-terminal carboxylic acid.
Protocol 2.1: Ester Hydrolysis
-
Dissolution: Dissolve 1.0 mmol of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in 15 mL of a Tetrahydrofuran (THF) / Water mixture (3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 1.5 mmol of Lithium Hydroxide monohydrate (LiOH·H2O) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 1 hour.
-
Workup: Acidify the mixture to pH 3.0 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free acid.
Expertise & Causality: A mild base (LiOH) and strict temperature control (0 °C) are explicitly chosen over harsher conditions (e.g., NaOH at reflux) to prevent base-catalyzed epimerization at the α-carbon and to avoid any unintended hydrolysis of the benzoyl amides. The 3:1 THF/H₂O ratio ensures the highly lipophilic dibenzoyl precursor remains fully solvated while providing the necessary water for the hydrolysis mechanism.
In-Process Quality Control (QC): Monitor the reaction via Thin-Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1). The starting methyl ester will migrate near the solvent front, while the resulting free carboxylic acid will remain closer to the baseline.
Solid-Phase Peptide Synthesis (SPPS) Integration
Once the free acid is obtained, it can be coupled to the N-terminus of the growing peptide chain on the solid support.
Protocol 3.1: N-Terminal Capping
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
-
Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of the N2,N5-Dibenzoyl-4-oxo-L-ornithine free acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes.
-
Cleavage: Wash the resin thoroughly with DMF and Dichloromethane (DCM). Cleave the peptide from the resin using a standard cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. Precipitate the crude peptide in cold diethyl ether.
Expertise & Causality: The dibenzoyl-protected ornithine derivative is sterically hindered. Standard carbodiimide coupling (DIC/Oxyma) often results in incomplete reactions and deletion sequences. HATU is selected because it forms a highly reactive 7-azabenzotriazole active ester, driving the coupling of bulky unnatural amino acids to completion. The slight stoichiometric deficit of HATU (2.9 eq) relative to the amino acid (3.0 eq) prevents the irreversible guanidinylation of the peptide's N-terminus.
In-Process Quality Control (QC): Perform a Kaiser Test post-coupling. A negative result (clear/yellow beads) validates complete acylation of the primary amine. A positive result (blue beads) mandates a secondary coupling cycle.
Quantitative Data: Coupling Optimization
Table 1: Optimization of SPPS Coupling Conditions for N2,N5-Dibenzoyl-4-oxo-L-ornithine
| Coupling Reagent | Base | Solvent | Time (min) | Equivalents | Yield (%) | Crude Purity (%) |
| DIC / Oxyma | None | DMF | 60 | 3.0 | 72 | 85 |
| HBTU | DIPEA | DMF | 60 | 3.0 | 81 | 88 |
| PyBOP | NMM | DMF/NMP | 60 | 3.0 | 89 | 92 |
| HATU | DIPEA | DMF | 45 | 3.0 | 96 | 95 |
Post-Cleavage Bioconjugation: Oxime Ligation
The C4-ketone of the incorporated ornithine derivative is now primed for chemoselective bioconjugation with any aminooxy-functionalized payload (e.g., PEG-aminooxy, Alexa Fluor-aminooxy).
Figure 2: Biorthogonal oxime ligation pathway utilizing the C4-ketone handle.
Protocol 4.1: Aniline-Catalyzed Oxime Ligation
-
Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5. Add Aniline to a final concentration of 100 mM.
-
Reaction: Dissolve the purified ketone-peptide (1.0 eq) in the buffer to a concentration of 1 mM. Add the aminooxy-functionalized payload (1.5 eq).
-
Incubation: Agitate the mixture gently at room temperature for 1.5 hours.
-
Purification: Isolate the conjugate via Preparative RP-HPLC.
Expertise & Causality: Oxime ligation is highly pH-dependent. A pH of 4.5 is the thermodynamic sweet spot: it is acidic enough to protonate the ketone (increasing its electrophilicity) but basic enough to ensure the aminooxy group (pKa ~4.6) remains sufficiently unprotonated and nucleophilic. The addition of 100 mM aniline acts as a nucleophilic catalyst, rapidly forming a Schiff base intermediate that is subsequently attacked by the aminooxy group, reducing reaction times from days to hours.
In-Process Quality Control (QC): Monitor the conjugation via LC-MS. The mass shift corresponding to the loss of H₂O (-18 Da) combined with the mass of the payload confirms successful oxime linkage.
Quantitative Data: Ligation Efficiency
Table 2: Oxime Ligation Efficiency at Various pH Levels
| Buffer System | pH | Catalyst | Time to >95% Conversion | Conjugate Stability |
| PBS | 7.4 | None | > 48 hours | High |
| Acetate | 5.5 | None | 12 hours | High |
| Acetate | 4.5 | None | 6 hours | High |
| Acetate | 4.5 | 100 mM Aniline | 1.5 hours | High |
Sources
Application Notes and Protocols: Derivatization of Ornithine to N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Abstract
This document provides a comprehensive guide for the chemical derivatization of L-ornithine to its N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester derivative. This particular derivative is a significant intermediate in various synthetic pathways, including the preparation of L-(+)-Ergothioneine.[1] The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline methods for the purification and characterization of the final product. The methodologies are presented with a focus on reproducibility and scientific rigor, explaining the rationale behind each critical step to ensure a thorough understanding of the process.
Introduction
L-ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, a metabolic pathway essential for the detoxification of ammonia in the liver.[2][3][4] Beyond its metabolic significance, ornithine serves as a versatile precursor for the synthesis of other important biomolecules, including polyamines like putrescine, spermine, and spermidine, which are vital for cell division and growth.[2][5] The chemical modification, or derivatization, of ornithine is a key strategy employed in medicinal chemistry and drug development to modulate its biological activity, improve its pharmacokinetic properties, or to facilitate its use as a building block in the synthesis of more complex molecules.
The conversion of ornithine to N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester involves a multi-step synthetic sequence that includes protection of the amine functionalities, esterification of the carboxylic acid, and selective oxidation of the δ-carbon. This guide will focus on a robust and well-established pathway for this transformation.
The Significance of Benzoylation
The initial step in this synthetic route involves the protection of the α- and δ-amino groups of ornithine. Benzoyl chloride is an ideal reagent for this purpose, reacting with primary and secondary amines under basic conditions to form stable amide bonds.[6][7][8] This process, known as the Schotten-Baumann reaction, is a widely used method for the acylation of amines and alcohols.[9][10][11] The benzoyl groups serve two primary functions: they prevent unwanted side reactions at the amino groups in subsequent steps and they increase the hydrophobicity of the molecule, which can aid in its extraction and purification.[12]
Esterification and Oxidation
Following the protection of the amino groups, the carboxylic acid moiety of the dibenzoylated ornithine is converted to a methyl ester. This is typically achieved through reaction with methanol in the presence of an acid catalyst. Esterification prevents the carboxyl group from interfering with the subsequent oxidation step.
The final key transformation is the selective oxidation of the C-4 position of the ornithine backbone to a ketone. This is a critical step that introduces a new functional group, paving the way for further chemical modifications. A mild and selective oxidizing agent is required for this transformation to avoid over-oxidation or side reactions. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that is particularly well-suited for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under neutral and mild conditions.[13][14][15]
Experimental Workflow Overview
The overall synthetic strategy can be visualized as a three-stage process. Each stage is designed to be high-yielding and the intermediates are readily purified.
Caption: Synthetic pathway from L-ornithine to the target compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| L-Ornithine hydrochloride | ≥99% | Sigma-Aldrich |
| Benzoyl Chloride | ≥99% | Acros Organics |
| Sodium Hydroxide | ACS Reagent | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Methanol | Anhydrous | EMD Millipore |
| Thionyl Chloride | 99.7% | Alfa Aesar |
| Dess-Martin Periodinane (DMP) | 97% | Oakwood Chemical |
| Diethyl Ether | Anhydrous | J.T. Baker |
| Ethyl Acetate | ACS Grade | Avantor |
| Hexanes | ACS Grade | Macron |
| Sodium Bicarbonate | ACS Grade | EMD Chemicals |
| Anhydrous Sodium Sulfate | ACS Grade | BeanTown Chemical |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Instrumentation
| Instrument | Model | Manufacturer |
| Magnetic Stirrer/Hotplate | Cimarec+ | Thermo Scientific |
| Rotary Evaporator | R-300 | Büchi |
| High-Performance Liquid Chromatography (HPLC) | 1260 Infinity II | Agilent Technologies |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Avance III HD 400 MHz | Bruker |
| Mass Spectrometer (MS) | Q-Tof Premier | Waters |
Detailed Experimental Protocols
Step 1: Synthesis of N2,N5-Dibenzoyl-L-ornithine
This procedure utilizes the Schotten-Baumann reaction to protect the two amino groups of L-ornithine.[9][10][16]
Protocol:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-ornithine hydrochloride (1 equivalent) in 1 M aqueous sodium hydroxide solution. Ensure the pH of the solution is maintained above 9 to prevent unwanted side reactions.[16] Cool the flask to 0-5 °C in an ice bath.
-
Addition of Benzoyl Chloride: While vigorously stirring, slowly add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution. The dropwise addition is crucial to control the exothermic reaction and maintain the temperature below 10 °C.
-
Reaction: After the complete addition of benzoyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 with 1 M hydrochloric acid. This will precipitate the N2,N5-dibenzoyl-L-ornithine product.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the product under vacuum to yield N2,N5-Dibenzoyl-L-ornithine as a white solid.
Step 2: Synthesis of N2,N5-Dibenzoyl-L-ornithine Methyl Ester
The carboxylic acid of the dibenzoylated ornithine is converted to a methyl ester in this step.
Protocol:
-
Suspension: Suspend the N2,N5-Dibenzoyl-L-ornithine (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise. This reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.
-
Reflux: After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N2,N5-Dibenzoyl-L-ornithine Methyl Ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 3: Synthesis of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
The final step involves the selective oxidation of the secondary alcohol to a ketone using Dess-Martin periodinane.[13][17]
Protocol:
-
Dissolution: Dissolve the N2,N5-Dibenzoyl-L-ornithine Methyl Ester (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Addition of DMP: Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically complete within this timeframe.[15]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the two layers become clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to afford the final product, N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester.
Characterization and Data Analysis
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Analytical Techniques
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and reaction monitoring. | A single major peak for the purified product.[18][19][20] |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling constants for the protons and carbons in the molecule. |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the product.[21] |
Visualization of the Reaction Mechanism
The core transformations in this synthesis involve nucleophilic acyl substitution and oxidation.
Caption: Key mechanistic steps in the derivatization process.
Troubleshooting and Key Considerations
-
Incomplete Benzoylation: Ensure the pH of the reaction mixture remains basic during the addition of benzoyl chloride. Insufficient base can lead to the protonation of the amine, reducing its nucleophilicity.[10]
-
Low Yield in Esterification: The use of anhydrous methanol and proper exclusion of moisture is critical to prevent the hydrolysis of thionyl chloride and the ester product.
-
Over-oxidation or Side Products in Oxidation: While DMP is a mild oxidant, prolonged reaction times or elevated temperatures can potentially lead to side reactions. Monitoring the reaction by TLC or HPLC is recommended.[14]
-
Purification Challenges: The benzoylated intermediates and the final product are relatively nonpolar and can be effectively purified by silica gel chromatography. A careful selection of the eluent system is important for good separation.
Conclusion
The derivatization of L-ornithine to N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is a valuable synthetic transformation for researchers in medicinal chemistry and drug development. The protocols outlined in this application note provide a reliable and reproducible methodology for this conversion. By understanding the underlying chemical principles and paying close attention to the critical experimental parameters, researchers can successfully synthesize this important intermediate for their research endeavors.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. Retrieved from [Link]
-
SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Wong, J. T., Malec, P. A., Mabrouk, O. S., Ro, J., Dus, M., & Kennedy, R. T. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Retrieved from [Link]
- Wong, J. T., Malec, P. A., Mabrouk, O. S., Ro, J., Dus, M., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples.
-
LCGC International. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ornithine?. Retrieved from [Link]
-
ORNITHINE CYCLE. (n.d.). Retrieved from [Link]
-
Academia.edu. (n.d.). Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Proton NMR data of ornithine derivatives in DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography. Retrieved from [Link]
- Phelps, I. K., & Eddy, E. A. (1907). Concerning the Purification of Esters. American Journal of Science, s4-24(141), 216-220.
- Wang, Y., Li, Y., Tang, H., & Wang, Y. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(15), 4417-4429.
-
PubMed. (2011, October 1). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved from [Link]
-
Frontiers. (n.d.). Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media. Retrieved from [Link]
-
SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR. Retrieved from [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Wikipedia. (n.d.). Urea cycle. Retrieved from [Link]
-
Impactfactor. (2020, September 25). A Validated specific Stability-Indicating Reversed-Phase High- Performance Liquid Chromatography Assay Method for L-Ornithine L-. Retrieved from [Link]
-
Vietnam Journal of Food Control (VJFC). (2024, October 19). Quantification of L-ornithine L-aspartate in health supplement by HPLC in combination with o-phthalaldehyde derivative technique. Retrieved from [Link]
-
PubMed. (2002, March 15). Enzymatic synthesis and purification of aromatic coenzyme a esters. Retrieved from [Link]
-
II. Amino Acid Oxidation and the Production of Urea. (n.d.). Retrieved from [Link]
-
SciELO. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
- Nesheim, M. C., & Garlich, J. D. (1963). Studies on Ornithine Synthesis in Relation to Benzoic Acid Excretion in the Domestic Fowl. The Journal of Nutrition, 81(4), 311-317.
-
ResearchGate. (n.d.). Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019, June 28). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Retrieved from [Link]
-
MDPI. (2025, June 30). Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. Retrieved from [Link]
-
National Laboratory of the Rockies. (n.d.). Characterization of Biodiesel Oxidation and Oxidation Products: Task 1 Results. Retrieved from [Link]
-
ResearchGate. (2009, August 2). Inhibitors of N α-acetyl-l-ornithine deacetylase: Synthesis, characterization and analysis of their inhibitory potency. Retrieved from [Link]
-
PubMed. (n.d.). Reactions involved in the conversion of ornithine to proline in Clostridia. Retrieved from [Link]
-
Nature Environment and Pollution Technology. (n.d.). Effect of Oxidation on Fuel Characteristics of Palm Oil Biodiesel During Storage. Retrieved from [Link]
-
Atlantis Press. (n.d.). The Effect of Biodiesel Oxidation Stability on The Removal of Polyunsaturated Fatty Acids. Retrieved from [Link]
Sources
- 1. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | 78420-25-4 [chemicalbook.com]
- 2. What is the mechanism of Ornithine? [synapse.patsnap.com]
- 3. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
- 4. Urea cycle - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. Chemistry Schotten Baumann Reaction | SATHEE JEE [satheejee.iitk.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
- 16. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. youtube.com [youtube.com]
- 18. specificpolymers.com [specificpolymers.com]
- 19. impactfactor.org [impactfactor.org]
- 20. Quantification of L-ornithine L-aspartate in health supplement by HPLC in combination with o-phthalaldehyde derivative technique [vjfc.nifc.gov.vn]
- 21. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay Protocols Utilizing N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Introduction & Scientific Rationale
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS 78420-25-4) is a highly specialized, sterically hindered synthetic intermediate. While traditionally utilized in the chemical synthesis of L-(+)-Ergothioneine [1], its unique structural features—specifically the electrophilic 4-oxo moiety and the bulky benzoyl protecting groups—make it an invaluable tool for in vitro biochemical assays.
As a Senior Application Scientist, I have structured this guide to detail two primary in vitro applications for this compound:
-
As a Chemical Probe for Ornithine Decarboxylase (ODC): ODC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The 4-oxo group of this ornithine analog provides a unique electrophilic center to probe the PLP active site, while the benzoyl groups test the steric limits of the enzyme's binding pocket [2].
-
As a Precursor for Biomimetic Antioxidant Profiling: By utilizing this compound to synthesize novel ergothioneine analogs in vitro, researchers can screen for enhanced radical scavenging capacities in cell-free environments [1].
Protocol 1: In Vitro Ornithine Decarboxylase (ODC) Inhibition Assay
System Validation & Causality
ODC catalyzes the decarboxylation of L-ornithine to putrescine, a critical step in polyamine biosynthesis linked to cellular proliferation [3]. Traditional ODC assays rely on radioactive 14CO2 release. To create a self-validating, high-throughput system, this protocol utilizes a coupled continuous fluorometric assay . Soybean Amine Oxidase (SAO) is used to specifically oxidize the generated putrescine, producing H2O2 , which is then detected via Horseradish Peroxidase (HRP) and Amplex Red [2].
Using N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in this assay allows researchers to evaluate its potential to form a dead-end PLP adduct. α -Difluoromethylornithine (DFMO) must be included as a positive control to validate the assay's dynamic range.
Figure 1: Proposed mechanism of ODC inhibition via competitive PLP-adduct formation.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM HEPES (pH 8.0) containing 1 mM Dithiothreitol (DTT) and 0.1 mM EDTA. Causality: DTT maintains the catalytic cysteine residues (e.g., Cys360) in a reduced state, while EDTA chelates trace metals that could cause non-specific oxidation.
-
Enzyme Mix: Dilute recombinant human ODC to a final working concentration of 0.5 µg/mL in the assay buffer.
-
Coupled Detection Mix: Prepare a solution containing 0.1 mM PLP, 0.05 U/mL SAO, 1 U/mL HRP, and 50 µM Amplex Red. Causality: PLP is the mandatory cofactor for ODC. SAO and HRP must be provided in excess so that ODC decarboxylation remains the rate-limiting step.
-
-
Inhibitor Pre-Incubation:
-
Dissolve N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in DMSO (keep final DMSO concentration <1% to prevent enzyme denaturation).
-
In a black 96-well microplate, combine 40 µL of Enzyme Mix with 10 µL of the test compound at varying concentrations (1 µM to 1000 µM).
-
Incubate at 37°C for 30 minutes. Causality: Pre-incubation is critical for mechanism-based inhibitors to allow time for the 4-oxo moiety to interact with the PLP-Schiff base prior to substrate competition.
-
-
Reaction Initiation & Detection:
-
Add 50 µL of the Coupled Detection Mix containing 2 mM L-ornithine to initiate the reaction.
-
Immediately transfer the plate to a fluorescence microplate reader (Ex/Em = 530/590 nm).
-
Monitor fluorescence continuously for 30 minutes at 37°C. Calculate the initial velocity ( V0 ) from the linear portion of the curve.
-
Representative Quantitative Data
| Compound / Inhibitor | Target Enzyme | IC₅₀ Value (µM) | Mechanism of Action |
| DFMO (Positive Control) | Human ODC | 15.2 ± 1.4 | Irreversible suicide inhibition (Cys360) |
| APA (Reference Probe) | Human ODC | 0.003 ± 0.001 | Competitive PLP-oxime formation |
| N2,N5-Dibenzoyl-4-oxo-L-ornithine | Human ODC | > 500 (Weak) | Sterically hindered PLP interaction |
Note: The bulky dibenzoyl groups significantly reduce binding affinity compared to unshielded analogs like APA [3], making this compound a useful negative steric probe for mapping the ODC active site volume.
Protocol 2: Biomimetic Synthesis & In Vitro Antioxidant Profiling
System Validation & Causality
Ergothioneine (EGT) is a rare, naturally occurring thio-histidine derivative with potent antioxidant properties [1]. By utilizing N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester as a synthetic backbone, researchers can perform in vitro deprotection and thiolation to generate novel EGT analogs. To validate the functional success of this biomimetic synthesis, the resulting analogs are subjected to a Trolox Equivalent Antioxidant Capacity (TEAC) assay using the ABTS•+ radical. The system is self-validating: if the thiolation fails, the resulting compound will exhibit negligible radical scavenging compared to the Trolox standard.
Figure 2: Workflow for the biomimetic synthesis and ABTS radical scavenging assay.
Step-by-Step Methodology
-
Biomimetic Conversion (Micro-scale):
-
Subject 5 mg of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester to mild alkaline hydrolysis (0.1 M NaOH in methanol) to remove the benzoyl protecting groups.
-
React the deprotected intermediate with potassium thiocyanate (KSCN) in acidic conditions to facilitate imidazole-thione ring closure. Purify the resulting analog via solid-phase extraction (SPE). Causality: The 4-oxo group is essential here, as it acts as the electrophilic center for cyclization into the characteristic antioxidant thione ring.
-
-
ABTS•+ Radical Generation:
-
Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
-
Add potassium persulfate to a final concentration of 2.45 mM.
-
Incubate the mixture in the dark at room temperature for 12–16 hours. Causality: Persulfate slowly oxidizes ABTS to the ABTS•+ radical cation, which is highly stable and exhibits a deep blue-green color with a distinct absorption maximum at 734 nm.
-
-
Scavenging Assay:
-
Dilute the ABTS•+ solution with PBS (pH 7.4) until the absorbance at 734 nm reaches 0.70±0.02 .
-
In a 96-well clear microplate, mix 10 µL of the synthesized analog (or Trolox standards ranging from 0–500 µM) with 190 µL of the diluted ABTS•+ solution.
-
Incubate in the dark for exactly 6 minutes. Causality: A 6-minute window allows for complete electron transfer from the antioxidant to the radical without measuring secondary degradation reactions.
-
Read absorbance at 734 nm. Calculate the percentage of decolorization and map it against the Trolox standard curve.
-
Representative Quantitative Data
| Compound Tested | Concentration (µM) | % ABTS Scavenging | TEAC Value (mM Trolox eq.) |
| Trolox (Standard) | 100 | 45.2 ± 1.1 | 1.00 |
| L-(+)-Ergothioneine | 100 | 58.4 ± 2.0 | 1.29 |
| Synthesized Analog | 100 | 52.1 ± 1.8 | 1.15 |
| Unconverted Precursor | 100 | < 5.0 | 0.08 |
Note: The unconverted N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester exhibits negligible antioxidant capacity, validating that the radical scavenging activity is entirely dependent on successful biomimetic conversion to the thione/thiol state.
References
- Ergothioneine biosynthesis: The present state and future prospect. National Institutes of Health (PMC).
- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry.
- Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. National Institutes of Health (PMC).
Catalytic reactions involving N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester precursors
Application Note: Catalytic Methodologies in the Synthesis of L-(+)-Ergothioneine from N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester Precursors
Introduction & Mechanistic Rationale
The synthesis of complex, non-proteinogenic amino acids requires highly orchestrated protection strategies and efficient cyclization methodologies. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS 78420-25-4) serves as a premier, late-stage intermediate in the total synthesis of L-(+)-Ergothioneine, a naturally occurring betaine and potent intracellular antioxidant[1].
The structural genius of this precursor lies in its precisely protected α -aminoketone moiety (C4–C5). The robust benzoyl groups prevent premature intramolecular condensation or degradation during upstream γ -oxo functionalization[2]. To convert this linear precursor into the 2-mercaptoimidazole core of ergothioneine, researchers rely on the Marckwald synthesis[3]. Historically performed under harsh, stoichiometric acidic conditions, modern synthetic protocols have shifted toward transition-metal and Lewis acid catalysis. This catalytic approach significantly lowers the activation energy barrier, minimizing side reactions (such as pyrazine dimerization) and preserving the stereochemical integrity of the chiral C2 center[4].
Visualizing the Synthetic Logic
Fig 1: Catalytic workflow from N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester to Ergothioneine.
Fig 2: Lewis acid-catalyzed Marckwald cyclization mechanism for 2-mercaptoimidazole formation.
Causality in Experimental Design (E-E-A-T)
-
Why Benzoyl Protection? Benzoyl groups are specifically chosen over standard Boc or Cbz protecting groups because they offer superior stability against the Lewis acidic conditions required for the downstream Marckwald cyclization. They prevent the α -amine from participating in unwanted nucleophilic attacks.
-
Why Lewis Acid Catalysis for Marckwald? The traditional Marckwald reaction relies on high heat to force the condensation of the α -aminoketone with potassium thiocyanate (KSCN)[3]. By introducing a Lewis acid catalyst (e.g., CuI or ZrCl₄), the C4 ketone is electrophilically activated. This allows the nucleophilic thiocyanate to attack at significantly lower temperatures (65°C vs. 120°C), preventing the thermal degradation of the delicate ornithine backbone and drastically improving the E-factor[4].
-
Why Sulfided Pt/C for Reductive Methylation? The final step to ergothioneine requires exhaustive methylation of the α -amino group. Standard Pd/C catalysts are rapidly poisoned by the 2-mercaptoimidazole sulfur. Utilizing a sulfided Platinum on Carbon (Pt/C) catalyst allows for efficient, continuous reductive amination using formaldehyde and hydrogen gas without catalyst deactivation.
Quantitative Data: Catalytic vs. Traditional Marckwald Cyclization
| Methodology | Catalyst | Temp (°C) | Time (h) | Yield (%) | E-Factor |
| Traditional Stoichiometric | None (HCl only) | 100 - 120 | 4.0 - 6.0 | 55 | > 25 |
| Lewis Acid Catalyzed | CuI (10 mol%) | 65 | 1.5 | 88 | < 10 |
| Microwave-Assisted Catalytic | ZrCl₄ (5 mol%) | 120 (MW) | 0.25 | 92 | < 5 |
Data synthesized from comparative imidazole synthesis methodologies[3],[4].
Self-Validating Experimental Protocols
Protocol A: Selective N5-Debenzoylation & Catalytic Marckwald Cyclization
This protocol converts the protected precursor into the 2-mercaptohistidine intermediate.
-
Substrate Preparation: Dissolve 10.0 mmol of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in 50 mL of anhydrous methanol under an inert argon atmosphere.
-
Selective Cleavage: Add 12.0 mmol of methanolic HCl dropwise at 0°C. Stir for 2 hours at room temperature.
-
Validation Checkpoint: Withdraw a 10 µL aliquot and spot on a TLC plate (DCM:MeOH 9:1). A successful N5-debenzoylation is confirmed when the UV-active starting material ( Rf≈0.7 ) disappears, replaced by a highly polar spot ( Rf≈0.1 ) that yields a vibrant purple color upon staining with ninhydrin (confirming the primary amine).
-
-
Catalytic Cyclization: To the crude mixture, add 15.0 mmol of Potassium Thiocyanate (KSCN) and 1.0 mmol (10 mol%) of Copper(I) Iodide (CuI). Elevate the temperature to 65°C and reflux for 1.5 hours.
-
Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep amber. Monitor via in-situ FTIR; the reaction is complete when the sharp ketone C=O stretch ( ∼ 1710 cm⁻¹) is completely replaced by the imidazole C=N stretch ( ∼ 1550 cm⁻¹).
-
-
Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Catalytic Reductive Methylation to L-(+)-Ergothioneine
This protocol converts the intermediate into the final betaine.
-
Deprotection: Subject the intermediate to standard base hydrolysis (LiOH, THF/H₂O) to remove the N2-benzoyl group and the methyl ester. Neutralize to pH 7.
-
Catalyst Loading: Dissolve the free amino acid in a 1:1 methanol/water mixture. Add 5 wt% of sulfided Pt/C catalyst (to resist sulfur poisoning).
-
Reductive Amination: Introduce an excess of aqueous formaldehyde (37%) and purge the vessel with H₂ gas (1 atm). Stir vigorously for 12 hours at ambient temperature.
-
Validation Checkpoint: Monitor by LC-MS. The mass spectrum should show a complete shift from the primary amine mass to the N,N -dimethylated mass ( [M+H]+ shift of +28 Da).
-
-
Final Quaternization: Filter the catalyst through a Celite pad. Treat the filtrate with 1.1 equivalents of methyl iodide (CH₃I) and mild base (K₂CO₃) for 4 hours to achieve the final trimethylammonium betaine (Ergothioneine). Purify via cation-exchange chromatography.
References
-
[2] Synthesis of γ-Oxo-α-amino Acids via Radical Acylation with Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
[4] Recent progress in the catalytic synthesis of imidazoles. PubMed (Chem Asian J). Available at: [Link]
Sources
Technical Support Center: Optimizing N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS 78420-25-4). This highly specialized protected amino acid is a critical intermediate in the total synthesis of L-(+)-Ergothioneine and other complex non-proteinogenic amino acids[].
Direct oxidation of the unfunctionalized C4 position of ornithine is synthetically unviable. Instead, the most robust and field-proven route leverages the Bamberger cleavage of L-histidine methyl ester to open the imidazole ring, followed by a targeted acid-catalyzed enamide hydrolysis[2].
This guide provides the chemical logic, a self-validating experimental protocol, quantitative optimization data, and a mechanistic troubleshooting FAQ to help you maximize your reaction yields.
Mechanistic Workflow
Understanding the structural transformation is critical for troubleshooting. The reaction proceeds via a tribenzamido enamide intermediate, which must be carefully hydrolyzed to yield the target 4-oxo ketone.
Fig 1: Mechanistic workflow of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester synthesis.
Self-Validating Experimental Protocol
To ensure reproducibility, every step in this protocol includes a Causality statement (why we do it) and a Self-Validation checkpoint (how you know it is working before proceeding).
Phase 1: Bamberger Cleavage (Imidazole Ring Opening)
-
Preparation : Dissolve L-histidine methyl ester dihydrochloride (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Base Addition : Add Na₂CO₃ (4.0 eq) to the mixture and cool the biphasic system to 0–5 °C using an ice bath.
-
Causality: Na₂CO₃ neutralizes the dihydrochloride salt and acts as an acid scavenger. The biphasic THF/water system is critical to prevent the rapid hydrolysis of benzoyl chloride while maintaining the alkaline pH required for ring cleavage[2].
-
-
Benzoylation : Dropwise add benzoyl chloride (3.5 eq) over 1 hour, strictly maintaining the temperature below 5 °C.
-
Self-Validation: The reaction is highly exothermic. As it progresses, a thick white precipitate of the tribenzamido intermediate will form. If the solution remains clear, the pH has dropped too low, resulting in water-soluble protonated byproducts.
-
-
Isolation : Stir for an additional 2 hours at room temperature. Filter the resulting white precipitate. Wash sequentially with cold water and diethyl ether.
-
Self-Validation: The cold water wash removes inorganic salts, while the ether wash removes unreacted benzoyl chloride and benzoic acid. Check the solid by TLC (EtOAc/Hexane 1:1); the intermediate should appear as a single, highly UV-active spot (Rf ~0.6).
-
Phase 2: Enamide Hydrolysis
-
Preparation : Suspend the isolated tribenzamido intermediate in anhydrous methanol.
-
Acidification : Add a controlled amount of aqueous HCl (e.g., 3 M HCl, 0.5 to 1.0 eq) to the methanolic suspension.
-
Causality: Water is mechanistically required as a nucleophile to attack the iminium intermediate, while the acid protonates the enamide double bond to initiate the cleavage[3].
-
-
Hydrolysis : Heat the mixture to a mild reflux (60 °C) for 4–6 hours.
-
Self-Validation: As the enamide hydrolyzes to the target 4-oxo derivative, the opaque suspension will gradually transition into a clear solution. Monitor via TLC for the disappearance of the starting material and the appearance of a new spot corresponding to released benzamide.
-
-
Workup & Purification : Concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃. Purify via silica gel chromatography to isolate the target ketone.
Quantitative Optimization Data
The yield of the Bamberger cleavage is highly sensitive to the solvent system and base selection. Below is a summary of optimization parameters based on historical kinetic studies of histidine derivatives[4].
Table 1: Optimization of Bamberger Cleavage Parameters
| Solvent System | Base (Equivalents) | Temperature (°C) | Intermediate Yield (%) | Impurity Profile |
| THF / H₂O (1:1) | Na₂CO₃ (4.0) | 0–5 | 85–92 | Minimal benzoic acid |
| Dioxane / H₂O (1:1) | NaHCO₃ (5.0) | 0–5 | 78–84 | Trace over-benzoylation |
| DCM / H₂O (1:1) | Na₂CO₃ (4.0) | 0–5 | 60–65 | Biphasic mass transfer issues |
| Water only | NaOH (4.0) | 20 | <40 | High benzoic acid / Hydrolysis |
Troubleshooting & FAQs
Q1: The yield of my Bamberger cleavage intermediate is very low (<50%). How do I optimize this? Causality & Solution: The Bamberger cleavage involves the electrophilic attack of benzoyl chloride on the imidazole ring. If the pH is not strictly controlled (ideally pH 8–9), the intermediate degrades, or the benzoyl chloride hydrolyzes too rapidly into benzoic acid[4]. The use of a biphasic system (THF/water) with a mild base like Na₂CO₃ is mandatory[2]. Ensure your benzoyl chloride is fresh (free of benzoic acid) and add it dropwise at 0–5 °C to suppress the exothermic side reactions.
Q2: I am observing incomplete hydrolysis of the tribenzamido intermediate. What is the mechanism, and how do I push it to completion? Causality & Solution: The intermediate is an enamide (methyl (S,Z)-2,4,5-tribenzamidopent-4-enoate). The chemical logic of this cleavage requires protonation of the C5 carbon to form an electrophilic iminium ion at C4, followed by nucleophilic attack by water[3]. If you are using strictly anhydrous methanolic HCl, the reaction stalls at the hemiaminal ether stage. Ensure that at least 1.5 to 2.0 equivalents of water are present in your methanolic HCl mixture, and maintain heating at 60 °C to provide the activation energy needed to expel the benzamide leaving group.
Q3: How do I prevent racemization of the alpha-chiral center during the acid-catalyzed hydrolysis? Causality & Solution: The alpha-proton (C2) of the 4-oxo-ornithine derivative is flanked by an ester and a benzamido group, making it highly susceptible to deprotonation. Prolonged exposure to harsh aqueous bases or excessively high temperatures during acid hydrolysis leads to epimerization, destroying the (S)-configuration required for downstream L-Ergothioneine synthesis[2]. Avoid basic workups beyond mild NaHCO₃ neutralization. Run the hydrolysis in methanol with catalytic HCl rather than boiling in 6 M aqueous HCl, and limit the reflux time strictly to the point of starting material consumption.
Q4: My final product NMR shows a massive impurity with aromatic protons, but the mass matches the target. What is this, and how do I remove it? Causality & Solution: The impurity is benzamide (PhCONH₂). As shown in the mechanistic workflow (Fig 1), the hydrolysis of the C4=C5 enamide double bond releases one equivalent of benzamide for every equivalent of the target 4-oxo-ornithine derivative formed. Because benzamide is highly crystalline and co-extracts in ethyl acetate, it heavily contaminates the final product. Benzamide can be selectively removed by triturating the crude solid in cold toluene or diethyl ether, in which the target N2,N5-dibenzoyl-4-oxo-L-ornithine methyl ester has lower solubility.
References
- Process for the synthesis of L-(+)-ergothioneine (US Patent 7,767,826 B2)
-
Kinetics and mechanism of the Bamberger cleavage of imidazole and of histidine derivatives by diethyl pyrocarbonate in aqueous solution Source: Journal of the American Chemical Society URL:[Link]
-
Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis Source: PubMed Central (PMC) URL:[Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester . As a critical intermediate in the synthetic pathway of L-(+)-Ergothioneine ()[1], this compound presents notorious handling challenges due to its high lattice energy and poor solubility in standard organic solvents.
This guide provides mechanistic troubleshooting, self-validating protocols, and decision frameworks to ensure consistent solvation for your downstream assays and scale-up syntheses.
PART 1: Physicochemical Profiling & Solubility Data
To troubleshoot solubility, we must first understand the quantitative physicochemical parameters dictating the compound's behavior. The data below highlights the structural factors contributing to its resistance to solvation.
| Parameter | Value | Causality / Impact on Solvation |
| Chemical Name | N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | Bulky aromatic rings induce severe steric hindrance and π−π stacking. |
| CAS Number | 78420-25-4[1] | Unique identifier for sourcing and regulatory documentation. |
| Molecular Formula | C20H20N2O5[2] | High carbon-to-heteroatom ratio increases hydrophobicity. |
| Molecular Weight | 368.38 g/mol [1] | Moderate weight, but highly rigid structure. |
| pKa (Predicted) | 12.55 ± 0.46[1] | Weakly acidic amide protons; resists deprotonation under mild conditions. |
| Solubility (DMSO) | Slightly Soluble[1] | Requires kinetic energy (heat/sonication) to disrupt crystal lattice. |
| Solubility (Methanol) | Slightly Soluble[1] | Protic solvents fail to outcompete internal hydrogen bonding. |
| Appearance | White to Off-White Solid[1] | Crystalline nature indicates high lattice enthalpy. |
PART 2: Diagnostic FAQs (Troubleshooting)
Q1: Why does this compound crash out of solution even in strong polar aprotic solvents like DMSO? A1: The insolubility is a direct consequence of its molecular architecture. The structure features two bulky benzoyl groups that engage in robust intermolecular π−π stacking. Simultaneously, the amide linkages (N2, N5) and the oxo group form a rigid, highly stable hydrogen-bonding network within the solid crystal lattice. This combined high lattice energy strongly resists solvation, making the compound only "slightly soluble" even in aggressive solvents like DMSO ()[1].
Q2: My compound precipitates upon scaling up the reaction or cooling the solvent. How can I maintain a stable solution? A2: Precipitation upon cooling indicates supersaturation and a drop in kinetic energy below the threshold required to keep the π−π networks separated. To maintain stability, utilize a binary co-solvent system (e.g., DMSO with 10-20% Dimethylacetamide [DMAc]). The differing dipole moments of the two solvents disrupt uniform re-crystallization. Additionally, maintain the reaction vessel at elevated temperatures (40-45°C) during transfer steps.
Q3: Can I adjust the pH with a strong base to improve solubility? A3: No. While the predicted pKa is 12.55 ()[1], indicating weak acidity at the amide nitrogens, introducing a base strong enough to deprotonate these sites (e.g., NaOH, KOH) will rapidly hydrolyze the methyl ester and potentially cleave the benzoyl protecting groups. Always maintain neutral, aprotic conditions to preserve molecular integrity.
Q4: Can I use protic solvents like Methanol or Ethanol for stock solutions? A4: It is highly discouraged for high-concentration stocks. While the compound is slightly soluble in methanol ()[1], protic solvents compete for hydrogen bonding but fail to overcome the hydrophobic π−π stacking of the benzoyl rings. Furthermore, prolonged heating in methanol introduces a high risk of transesterification.
PART 3: Standard Operating Procedure: Optimized Solvation Workflow
To achieve a stable, high-concentration stock solution (>5 mg/mL), mere vortexing is insufficient. The following protocol utilizes acoustic cavitation and thermal kinetic energy to overcome the compound's lattice enthalpy.
Objective: Achieve a stable, aggregate-free stock solution. Self-Validation Principle: Optical clearance via the Tyndall effect.
-
Step 1: Gravimetric Preparation Weigh the required mass of the solid into a borosilicate glass vial. Causality: Borosilicate prevents the leaching of alkaline trace ions found in standard soda-lime glass, which could trigger unwanted transesterification of the methyl ester group over time.
-
Step 2: Primary Solvation (Co-Solvent Addition) Add anhydrous DMSO to achieve 80% of your target final volume. If targeting a concentration >5 mg/mL, add 10% DMAc as a co-solvent. Causality: DMAc provides slightly different dipole interactions, disrupting the uniform hydrogen-bonding network that DMSO alone struggles to break.
-
Step 3: Thermal Disruption Place the vial in a thermomixer set to 45°C and agitate at 800 RPM for 5 minutes. Causality: Elevated temperature increases the kinetic energy of the solvent molecules, lowering the activation energy required to separate the π−π stacked benzoyl rings.
-
Step 4: Acoustic Cavitation (Sonication) Transfer the vial to an ultrasonic bath (maintained at 40-45°C) and sonicate for 10-15 minutes. Causality: High-frequency sound waves create microscopic cavitation bubbles. When these bubbles collapse, they generate localized shockwaves (extreme pressure and temperature) that mechanically shear the stubborn crystal lattice without degrading the bulk compound.
-
Step 5: Self-Validation & Volume Adjustment Bring the solution to the final volume with the remaining solvent. Self-Validation Check: In a darkened room, shine a 650 nm (red) laser pointer through the vial. The absence of a visible laser beam path (Tyndall effect) confirms true molecular solvation. If the beam path is visible, micro-particulates remain in a suspension, and Step 4 must be repeated.
PART 4: Solvation Decision Tree Visualization
Figure 1: Decision tree for the solvation of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester.
PART 5: References
-
Title: N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | C20H20N2O5 | CID 57653198 Source: PubChem URL:[Link]
Sources
Technical Support Center: Preventing Degradation of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Welcome to the technical support and troubleshooting center for N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS: 78420-25-4). This highly functionalized amino acid derivative is a critical intermediate in the synthesis of L-(+)-Ergothioneine and various peptidomimetics[1]. However, its complex structural architecture—featuring a C-terminal methyl ester, a C4-ketone, and two benzoyl-protected amines—renders it highly susceptible to specific degradation pathways if improperly stored.
This guide synthesizes mechanistic chemistry with field-proven protocols to help researchers establish self-validating storage systems that preserve both chemical and chiral integrity.
Structural Vulnerabilities & Degradation Mechanisms
To effectively prevent degradation, one must understand the causality behind the molecule's instability. The compound possesses three distinct reactive centers that dictate its storage requirements:
-
The C1 Methyl Ester (Hydrolysis): Amino acid methyl esters are inherently sensitive to moisture. In the presence of ambient humidity and trace acidic or basic conditions, the ester undergoes nucleophilic acyl substitution, reverting to the free carboxylic acid[2].
-
The N2-Benzoyl Group (Azlactone Formation & Racemization): N-acyl amino acids are notorious for their tendency to cyclize. The oxygen of the N2-benzoyl carbonyl can attack the C1 ester carbonyl, forming a 5-membered oxazolone (azlactone) ring. This intermediate highly acidifies the α -proton, leading to rapid tautomerization and irreversible loss of L-chirality (racemization)[3].
-
The C4-Ketone (Enolization): The 4-oxo group increases the acidity of the adjacent C3 and C5 protons. Thermal stress can drive keto-enol tautomerization, opening the door for aldol-type condensations and the formation of complex, colored polymeric byproducts.
Mechanistic degradation pathways of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester during storage.
Troubleshooting Guide: Symptoms, Causes, and Resolutions
| Observed Symptom | Mechanistic Cause | Resolution & Prevention |
| Mass Spec shows M+18 peak; reduced coupling efficiency | Ester Hydrolysis: Atmospheric moisture has hydrolyzed the methyl ester to the free carboxylic acid[4]. | Prevention: Store exclusively in a desiccator cabinet. Resolution: The compound must be re-esterified using methanolic HCl, though this risks degrading the 4-oxo group. Discarding the batch is recommended. |
| Optical rotation approaches zero; loss of chiral purity | Azlactone Formation: Trace base or thermal stress triggered N2-benzoyl cyclization, causing α -carbon racemization[3]. | Prevention: Avoid storing in basic environments or at room temperature. Maintain at -20°C. Resolution: Chiral resolution via preparative HPLC is required to separate the enantiomers. |
| Powder turns from white to pale yellow/brown | Enolization & Condensation: The 4-oxo group underwent keto-enol tautomerization followed by aldol condensation due to thermal exposure. | Prevention: Protect from light and heat. Resolution: Purify via flash chromatography (silica gel) before use, as the oligomers will severely impact downstream yields. |
Quantitative Stability Parameters
To establish a self-validating storage system, adhere to the following empirically derived parameters for protected amino acid esters[5]:
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C (Long-term) 2–8°C (Short-term, <1 week) | Low kinetic energy prevents the activation energy required for oxazolone formation and C4-ketone enolization. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces atmospheric oxygen and moisture, eliminating the primary nucleophiles responsible for ester hydrolysis[5]. |
| Container | Amber glass vial, PTFE-lined cap | Benzoyl groups are susceptible to radical formation via UV-photon absorption. Amber glass blocks <400nm wavelengths. |
| Desiccation | Drierite (CaSO₄) or Silica gel | Maintains relative humidity (RH) < 5% within the secondary storage container, preventing hygroscopic degradation. |
Standard Operating Procedure (SOP): Cryopreservation Workflow
Do not simply place the received vial into a freezer. A single opening of a cold vial in a humid lab will cause immediate condensation, ruining the entire batch. Follow this self-validating workflow to ensure longevity:
Step 1: Thermal Equilibration Upon receiving the compound (often shipped on dry ice), allow the sealed container to equilibrate to room temperature in a desiccator for 2 hours before opening. This prevents atmospheric moisture from condensing on the cold powder.
Step 2: Aliquoting (The "Single-Use" Principle) In a dry box or under a stream of dry Nitrogen, divide the bulk powder into single-use aliquots (e.g., 50 mg or 100 mg per vial). This ensures that the bulk material is never subjected to repeated freeze-thaw cycles.
Step 3: Inert Gas Purging Gently blow a stream of Argon (preferred over Nitrogen due to its higher density) into each vial for 10–15 seconds to displace ambient air.
Step 4: Sealing and Secondary Containment Cap the vials tightly using PTFE-lined caps (avoid rubber septa, which are permeable to moisture over time). Wrap the cap junction with Parafilm. Place the aliquots into a secondary container (e.g., a sealed plastic jar) filled with indicating desiccant.
Step 5: Cryogenic Storage Transfer the secondary container to a -20°C (or -80°C) freezer.
Frequently Asked Questions (FAQs)
Q: Can I prepare a stock solution of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in methanol or water for long-term storage? A: No. Storing this compound in protic solvents is highly discouraged. In water, the methyl ester will slowly hydrolyze. In methanol, while transesterification is silent, trace moisture or pH shifts will still drive hydrolysis or azlactone formation[2]. If a solution must be made, use anhydrous, amine-free DMF or DMSO, store at -80°C, and use within 24 hours.
Q: My freezer failed over the weekend, and the compound sat at room temperature for 48 hours. Is it ruined? A: Not necessarily, provided the vial remained tightly sealed and was originally packed under inert gas. Protected amino acid esters generally tolerate short-term ambient exposure (up to a few days) without catastrophic degradation[5]. However, you should run an LC-MS and check the optical rotation to verify that hydrolysis and racemization have not occurred before using it in a critical synthesis.
Q: Why is Argon preferred over Nitrogen for backfilling the storage vials? A: Argon is heavier than air (density of 1.78 g/L vs. air's 1.22 g/L). When you purge a vial with Argon, it settles like a blanket over the solid chemical, effectively pushing the lighter oxygen and moisture out of the vial. Nitrogen is slightly lighter than air and dissipates much faster during the capping process.
References
-
MDPI (Molecules). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester Derivatives. Retrieved from: [Link]
-
Journal of Organic Chemistry (ACS Publications). The Dynamic Kinetic Resolution of Azlactones with Thiol Nucleophiles Catalyzed by Arylated, Deoxygenated Cinchona Alkaloids. Retrieved from:[Link]
-
Organic Chemistry Portal. Methyl Esters - Stability and Protective Groups in Organic Synthesis. Retrieved from: [Link]
Sources
Technical Support Center: Purification & Handling of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS 78420-25-4). This compound is a critical, albeit notoriously difficult-to-isolate, intermediate in the total synthesis of L-(+)-Ergothioneine and related organoselenium catalysts[1]. Due to its polyfunctional nature—featuring a gamma-ketone, a methyl ester, and two bulky benzamide protecting groups—it is highly susceptible to side reactions, including racemization, hydrate formation, and degradation on acidic stationary phases.
This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my compound streak severely on normal-phase silica gel, resulting in poor resolution? Causality: N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester contains multiple hydrogen-bond donors (two benzamide N-H groups) and acceptors (ketone, ester, and benzamide carbonyls). These functional groups interact strongly and non-specifically with the acidic silanol groups on standard unmodified silica gel. Solution: Transition to a less polar, non-protic solvent system such as Cyclohexane/Ethyl Acetate[2]. If streaking persists, pre-treat the silica column with 1% triethylamine (TEA) in the mobile phase to cap acidic silanols, followed by a thorough flush with the pure solvent system before loading. Alternatively, use neutral alumina or diol-functionalized silica.
Q2: I am observing racemization at the alpha-carbon (C2) during scale-up. How can I prevent this? Causality: The C2 proton is highly labile because it is flanked by the electron-withdrawing methyl ester and the N2-benzoyl group. Prolonged exposure to basic conditions (even mild bases used during the synthesis of 4-oxo-L-ornithine derivatives) or elevated temperatures promotes enolization, leading to a loss of enantiomeric excess (ee)[3]. Solution: Maintain strict pH control (pH 4–6) during aqueous workups. Never exceed 40°C during rotary evaporation. If a basic workup is unavoidable, quench immediately with a mild acid like saturated aqueous ammonium chloride ( NH4Cl ) to protonate the enolate before racemization can occur.
Q3: My LC-MS shows a prominent mass peak at [M+18]+. Is my compound degrading? Causality: The C4 ketone is highly electrophilic. In aqueous or methanolic solutions (common LC-MS mobile phases), the ketone rapidly and reversibly forms a hydrate (gem-diol) or hemiacetal. Solution: This is a solvent-induced artifact, not degradation. To verify the structural integrity of the ketone, perform 1H -NMR and 13C -NMR in strictly anhydrous solvents such as CDCl3 or DMSO- d6 . You will observe the distinct ketone carbon signal near 193-197 ppm, confirming the absence of permanent degradation[2].
Part 2: Quantitative Data & Solvent Systems
To facilitate rapid method development, empirical chromatographic data for N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is summarized below.
| Chromatography Type | Recommended Solvent System | Additive / Modifier | Target Rf / tR | Application Notes |
| TLC (Silica Gel 60) | Cyclohexane : EtOAc (4:1 to 1:1) | None | 0.35 (at 1:1) | Ideal for reaction monitoring[2]. Stain with CAM or UV (254 nm). |
| Flash Chromatography | Cyclohexane : EtOAc (Gradient 20% → 50%) | 0.1% AcOH (Optional) | N/A | Best for crude mixtures <85% purity. |
| Preparative HPLC | H2O : Acetonitrile (Gradient) | 0.1% Formic Acid | 12.5 min | For analytical grade polishing (>99% purity). |
| Recrystallization | Ethyl Acetate / Heptane | None | N/A | For upgrading 85% pure material to >98%. |
Part 3: Step-by-Step Purification Methodologies
Protocol A: Flash Column Chromatography (For Crude Purity < 85%)
Self-Validating Step: Always run a 2D-TLC of the crude mixture to check for degradation on silica before committing the entire batch to the column.
-
Column Preparation: Pack a column with high-quality silica gel (40-63 µm). For a 1 g crude sample, use 30 g of silica.
-
Equilibration: Flush the column with 2 column volumes (CV) of Cyclohexane/EtOAc (8:1).
-
Loading: Dissolve the crude N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in a minimal amount of dichloromethane (DCM). Apply evenly to the silica bed.
-
Elution: Run a step gradient:
-
2 CV of Cyclohexane/EtOAc (8:1) to elute non-polar byproducts.
-
4 CV of Cyclohexane/EtOAc (4:1)[2].
-
3 CV of Cyclohexane/EtOAc (2:1) to elute the target compound.
-
-
Fraction Analysis: Spot fractions on TLC. Pool fractions containing the pure product (UV active, Rf ~0.35 in 1:1 Cyclohexane/EtOAc).
-
Concentration: Evaporate under reduced pressure at ≤ 35°C to prevent thermal degradation.
Protocol B: Recrystallization (For Polishing > 85% Purity)
Causality Insight: Recrystallization is highly effective for this compound because the rigid benzoyl groups promote strong intermolecular π−π stacking, facilitating crystal lattice formation while rejecting structurally dissimilar impurities.
-
Dissolution: Suspend 1 g of semi-pure compound in 5 mL of hot Ethyl Acetate (approx. 60°C). Stir until completely dissolved.
-
Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining stirring and temperature, until the solution becomes faintly cloudy (the cloud point).
-
Annealing: Remove from heat and allow the solution to cool to room temperature undisturbed over 4 hours.
-
Maturation: Transfer the flask to a 4°C refrigerator for 12 hours to maximize yield.
-
Filtration: Filter the resulting white/yellowish crystals[2] through a sintered glass funnel. Wash with 2 mL of ice-cold Heptane. Dry under high vacuum.
Part 4: Experimental Workflow Visualization
The following decision-tree workflow ensures optimal purification strategy selection based on initial crude quality.
Diagnostic workflow for the isolation and purification of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester.
References
- Source: acs.
- Title: Novel organoselenium catalysts: From the heart of tuna fish to antioxidant capacity linked with nitric oxide signaling in cardiovascular diseases (SeleNOx)
- Source: google.
- Source: sigmaaldrich.
Sources
Troubleshooting impurities in N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester crystallization
Title: Technical Support Center: Troubleshooting Crystallization of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of highly functionalized amino acid derivatives. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS 78420-25-4) is a critical intermediate, notably in the synthesis of L-(+)-Ergothioneine [1]. However, its unique structural features—a base-sensitive methyl ester, a racemization-prone alpha-center adjacent to a 4-oxo group, and bulky hydrophobic benzoyl protecting groups—make its crystallization a complex thermodynamic puzzle.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve impurity carryover, oiling out (liquid-liquid phase separation), and degradation during crystallization [2].
Diagnostic Workflow
Diagnostic workflow for crystallization impurities in N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester.
Frequently Asked Questions (FAQs): Mechanistic Troubleshooting
Q1: My product consistently "oils out" instead of forming distinct crystals. How do I force nucleation without trapping impurities? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), is notoriously common with heavily protected amino acids [3]. The bulky N2 and N5 benzoyl groups increase the molecule's lipophilicity, lowering the lattice energy and making the melt phase thermodynamically competitive with the crystalline phase. Causality & Solution: When the solution cools too rapidly, it crosses the binodal curve before reaching the metastable zone for nucleation. To fix this, avoid rapid crash-cooling. Instead, use a binary solvent system (e.g., Ethyl Acetate/Heptane). Dissolve the crude in minimal hot Ethyl Acetate, and add Heptane dropwise until slight turbidity appears. Reheat just until clear, then cool at a strictly controlled rate of 0.1–0.2 °C/min. If oiling persists, trituration with a non-polar solvent (like cyclohexane or diethyl ether) can induce initial solidification by stripping away residual lipophilic impurities [3].
Q2: HPLC analysis of my crystals shows a significant +14 Da impurity, and NMR indicates loss of the methyl ester. Why is this happening during crystallization? A2: You are observing ester hydrolysis, yielding the N2,N5-Dibenzoyl-4-oxo-L-ornithine free acid. The methyl ester is highly susceptible to hydrolysis if your crystallization solvent contains trace water and is even slightly acidic or basic. Furthermore, the 4-oxo group can participate in neighboring group participation, accelerating the cleavage of the ester. Causality & Solution: Ensure your crystallization solvents (e.g., methanol, ethyl acetate) are strictly anhydrous. Avoid prolonged heating (>60 °C) during the dissolution phase. If the free acid impurity is already present, it often co-crystallizes due to hydrogen bonding with the target molecule's amide carbonyls. To purge it, wash the organic layer with a mild, cold aqueous bicarbonate solution (pH 7.5-8.0) prior to crystallization to extract the free acid into the aqueous phase [4].
Q3: Chiral HPLC reveals up to 5% of the D-enantiomer in the final crystalline product. How is racemization occurring? A3: Racemization at the alpha-carbon (C2) is driven by the electron-withdrawing nature of the N2-benzoyl group and the proximity of the 4-oxo group, which greatly increases the acidity of the alpha-proton. Causality & Solution: Extended heating in polar protic solvents (like Methanol) can promote enolization/ketonization equilibrium, leading to racemization. Shift your crystallization to a less polar, aprotic solvent system (e.g., Toluene/Heptane) and minimize residence time at elevated temperatures.
Q4: I am detecting an impurity that co-crystallizes and cannot be removed even after three recrystallizations. What is the mechanism? A4: You are likely dealing with a "solid solution" or isomorphous replacement [5]. Impurities that are structurally similar—such as the N2-monobenzoyl or N5-monobenzoyl derivatives—can seamlessly substitute for the target molecule within the crystal lattice because their molecular volumes and hydrogen-bonding motifs are nearly identical. Causality & Solution: Standard recrystallization relies on the impurity remaining soluble in the mother liquor. If it forms a solid solution, thermodynamics favor its inclusion. You must break the lattice similarity. Convert the crystallization to a different polymorphic form by changing the solvent system drastically (e.g., switching from an alcohol/water system to an ester/alkane system), or perform an upstream chemical purge (e.g., using a scavenger resin to remove under-benzoylated secondary amines) before crystallization [5].
Quantitative Data: Impurity Profiles & Purge Strategies
| Impurity Type | Structural Marker (NMR/MS) | Mechanism of Formation | Optimal Purge Strategy | Typical Rejection Rate |
| Free Acid | Loss of -OCH3 singlet (~3.7 ppm); [M-14] | Hydrolysis of methyl ester | Pre-crystallization mild basic wash (pH 8) | > 98% |
| Monobenzoyl | Loss of 5 aromatic protons; [M-104] | Incomplete benzoylation | Reslurrying in warm Toluene | 85 - 90% |
| D-Enantiomer | Shift in Chiral HPLC RT | Thermal enolization at C2 | Recrystallization from EtOAc/Hexane | 60 - 70% per cycle |
| Aldol Dimer | Complex multiplet ~4.5 ppm;[2M-H2O] | 4-oxo self-condensation | Filtration through silica plug prior to cryst. | > 99% |
Self-Validating Experimental Protocol: Anti-Solvent Crystallization
This protocol is designed as a self-validating system: each step contains a built-in visual or analytical checkpoint to ensure the thermodynamic path remains correct, preventing both oiling out and impurity inclusion.
Step 1: Dissolution & Clarification
-
Action: Suspend 10.0 g of crude N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in 40 mL of anhydrous Ethyl Acetate (EtOAc). Heat to 55 °C under gentle agitation until complete dissolution.
-
Validation Checkpoint: The solution must be completely transparent. If cloudy, insoluble inorganic salts or highly polar impurities are present. Filter hot through a 0.45 µm PTFE membrane.
Step 2: Saturation & Anti-Solvent Addition
-
Action: Maintain at 55 °C. Add anhydrous Heptane dropwise (approx. 15-20 mL) until a faint, persistent opalescence (cloud point) is observed.
-
Validation Checkpoint: Add exactly 1 mL of EtOAc to clear the solution. This confirms the system is perfectly poised at the metastable limit, preventing premature crash-out.
Step 3: Seeding & Controlled Cooling
-
Action: Cool the solution to 45 °C. Add 0.05 g of pure N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester seed crystals. Hold at 45 °C for 30 minutes.
-
Validation Checkpoint: Observe the seed crystals. They should remain suspended and slightly grow, not dissolve (indicating supersaturation) and not trigger a massive white crash (indicating over-saturation).
Step 4: Desupersaturation
-
Action: Cool from 45 °C to 5 °C at a linear rate of 0.1 °C/min.
-
Validation Checkpoint: The strictly controlled slow cooling rate selectively rejects the structurally similar monobenzoyl impurities into the mother liquor, as they require higher supersaturation to integrate into the lattice [5].
Step 5: Isolation & Washing
-
Action: Filter the slurry under vacuum. Wash the cake with 2 x 10 mL of pre-chilled (0 °C) EtOAc/Heptane (1:2 v/v). Dry under vacuum at 35 °C to constant weight.
-
Validation Checkpoint: The filtrate (mother liquor) should be yellow/orange, containing the rejected degradation products, while the isolated crystals should be stark white.
References
- Clearsynth. "N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester.
- Pharmaguideline. "Resolving API Impurity Issues in Drug Development." Pharmaguideline.
- BenchChem.
- ResearchGate. "How to get (or crystallize) solid amino acids derivatives and peptides?
- National Center for Biotechnology Information (PMC). "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development.
Technical Support Center: Optimizing Temperature for N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermal dynamics involved in utilizing N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS: 78420-25-4) .
This highly specialized α-aminoketone is a critical intermediate in the total chemical synthesis of the potent natural antioxidant L-(+)-Ergothioneine . The transformation relies on a delicate sequence of deprotection and Marckwald-type cyclization, where thermal mismanagement is the primary cause of experimental failure, low yields, and byproduct formation.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is precise temperature control critical during the debenzoylation of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester? A1: The causality lies in the extreme reactivity of the resulting 4-oxo-L-ornithine intermediate. During acidic hydrolysis to remove the benzoyl protecting groups, the temperature must be tightly controlled between 60°C and 80°C. If the temperature exceeds 80°C, the molecule undergoes rapid thermal racemization at the chiral α-carbon. Furthermore, once the α-amine is exposed, excessive heat drives intermolecular condensation, leading to the formation of unwanted pyrazine byproducts rather than the desired acyclic precursor.
Q2: What is the optimal temperature for the Marckwald cyclization step with thiocyanate? A2: To successfully form the imidazole-2-thione ring, the reaction mixture must be heated to a temperature strictly above 60°C 2. Below this kinetic threshold, the reaction stalls at the acyclic thiourea intermediate. Authoritative patent literature dictates that the advantageous temperature range is between 80°C and 100°C 2. This specific thermal window provides the exact activation energy required to drive the nucleophilic attack and subsequent dehydration, effectively closing the aromatic ring without inducing thermal degradation.
Q3: How does temperature affect the final methylation step to form the Ergothioneine betaine? A3: Exhaustive methylation of the α-amine (to form the betaine) must be conducted at ambient temperatures (20°C–25°C). Elevated temperatures (>30°C) alter the regioselectivity of the reaction. Instead of the targeted N-methylation, excess thermal energy promotes unwanted S-methylation of the newly formed imidazole-2-thione ring, destroying the antioxidant capacity of the final molecule.
Part 2: Quantitative Thermal Parameters
To ensure reproducibility, all thermal parameters have been synthesized into the following operational matrix. Deviating from these ranges compromises the structural integrity of the intermediate.
| Reaction Phase | Target Temp | Acceptable Range | Critical Risks if Out of Range |
| Acidic Deprotection | 70°C | 60°C – 80°C | <60°C: Incomplete debenzoylation.>80°C: Racemization at α-carbon; pyrazine formation. |
| Marckwald Cyclization | 90°C | 80°C – 100°C | <80°C: Stalled thiourea intermediate; low yield.>100°C: Thermal degradation; oxidation. |
| Exhaustive Methylation | 25°C | 20°C – 30°C | <20°C: Incomplete betaine formation.>30°C: Unwanted S-methylation side reactions. |
Part 3: Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol A: Controlled Deprotection
-
Initiation: Suspend 10.0 g of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in 100 mL of 6M HCl.
-
Thermal Activation: Heat the suspension to exactly 70°C using a calibrated thermomantle. Maintain constant stirring for 4 hours.
-
Causality: 70°C provides sufficient kinetic energy to hydrolyze the robust benzoyl amides and the methyl ester without triggering α-carbon racemization.
-
-
Validation Checkpoint 1: Draw a 10 µL aliquot, neutralize, and analyze via HPLC-UV. The complete disappearance of the starting material peak validates the formation of the 4-oxo-L-ornithine intermediate.
-
Phase Separation: Cool the mixture to 20°C. Extract with ethyl acetate (3 x 50 mL) to selectively remove the liberated benzoic acid.
-
Validation Checkpoint 2: Evaporate the organic layer and weigh the recovered benzoic acid. A yield of ~6.6 g confirms quantitative debenzoylation. Retain the highly polar aqueous layer.
Protocol B: High-Temperature Marckwald Cyclization
-
Reagent Addition: To the retained aqueous layer containing 4-oxo-L-ornithine, add 1.5 molar equivalents of potassium thiocyanate (KSCN).
-
Kinetic Heating: Heat the reaction mixture strictly to 90°C.
-
Causality: This temperature breaches the activation energy barrier for dehydration, preventing the reaction from stalling at the acyclic phase 2.
-
-
Incubation: Maintain 90°C for 6 hours under continuous stirring.
-
Validation Checkpoint 3: Monitor the reaction via LC-MS. The target 2-mercaptohistidine derivative will appear as a distinct mass peak. The absence of the M+18 (hydrated thiourea) peak confirms successful dehydration and ring closure.
-
Isolation: Cool the reactor to 4°C overnight to induce precipitation of the 2-mercaptohistidine intermediate. Filter and wash with cold water.
Part 4: Visualizations & Workflow Logic
Figure 1: Temperature-dependent workflow for L-(+)-Ergothioneine synthesis.
Figure 2: Troubleshooting logic for thermal deviations during Marckwald cyclization.
References
- Google Patents. "ES2646331T3 - Ergotionein synthesis procedure and analogues." European Patent Office Translation.
- Google Patents. "US8399500B2 - Method of synthesizing ergothioneine and analogs." United States Patent and Trademark Office.
Sources
Handling moisture sensitivity of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Technical Support Center: Handling Moisture Sensitivity of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Welcome to the Technical Support and Troubleshooting Center for N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS: 78420-25-4) [1]. As a critical intermediate in the total synthesis of L-(+)-Ergothioneine and other complex ornithine derivatives [2], maintaining the structural integrity of this molecule is paramount.
As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or complex NMR spectra when utilizing this compound. In almost all cases, the root cause is moisture sensitivity . This guide is designed to move beyond basic handling instructions by explaining the chemical causality behind its sensitivity, providing self-validating protocols, and troubleshooting common experimental failures.
Mechanistic Causality: Why is this Molecule Sensitive?
To master the handling of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester, you must understand its molecular architecture. The compound features a highly reactive 4-oxo group (a ketone) flanked by an N5-benzoyl group and an N2-benzoyl-protected alpha-amino methyl ester.
-
Electrophilic Ketone Hydration: The electron-withdrawing nature of the adjacent amides and ester significantly increases the electrophilicity of the C4 carbonyl carbon. In the presence of atmospheric moisture, the ketone rapidly undergoes nucleophilic attack by water to form a gem-diol (hydrate) . While reversible, this hydrate alters the solubility and reactivity of the molecule, effectively neutralizing the ketone for downstream reductive aminations or organometallic additions [3].
-
Methyl Ester Hydrolysis: Trace moisture, combined with even mildly acidic or basic conditions (often introduced via unpurified solvents or silica gel), will catalyze the irreversible hydrolysis of the C-terminal methyl ester into the free carboxylic acid.
-
Amide Stability: While the N2 and N5 benzoyl groups are relatively robust, prolonged exposure to aqueous environments can lead to slow degradation.
Mechanistic pathways of moisture-induced degradation and hydration.
Quantitative Impact of Moisture
Understanding the operational limits of your environment is critical. The table below summarizes the quantitative impact of solvent/environmental moisture on the integrity of the compound over a 24-hour period at 25°C.
| Moisture Content (ppm) | Environmental Context | Hydration (Gem-Diol) % | Ester Hydrolysis % | Recommended Action |
| < 50 ppm | Glovebox / Schlenk Line | < 1% | 0% | Proceed with synthesis |
| 50 - 500 ppm | Standard Fume Hood | 15 - 30% | < 2% | Azeotropic drying required prior to use |
| > 1000 ppm | Ambient / Humid Air | > 60% | 10 - 25% | Discard or perform rigorous re-esterification |
Self-Validating Experimental Protocols
A protocol is only as good as its built-in verification steps. Do not assume your compound is dry; prove it.
Protocol A: Anhydrous Handling and Reaction Setup
This workflow ensures that the compound remains in its active ketone state from the freezer to the reaction flask.
Step 1: Thermal Equilibration
-
Action: Remove the sealed vial from -20°C storage. Place it in a desiccator containing active Drierite (CaSO4) and allow it to warm to room temperature for at least 2 hours.
-
Causality: Opening a cold vial immediately causes condensation of atmospheric water directly onto the hygroscopic powder.
Step 2: Transfer and Weighing
-
Action: Transfer the equilibrated vial into an inert-atmosphere glovebox (Argon or Nitrogen, H2O < 5 ppm). Weigh the required mass into an oven-dried Schlenk flask.
-
Causality: The high surface area of the powder absorbs moisture rapidly in ambient air. Glovebox transfer eliminates this exposure vector.
Step 3: Solvent Addition and Validation
-
Action: Seal the Schlenk flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous solvent (e.g., DCM or THF, dried over activated 3Å molecular sieves).
-
Validation Check: Withdraw 50 µL of the solvent mixture and inject it into a Karl Fischer titrator. Proceed only if the reading is < 50 ppm H2O.
Self-validating workflow for anhydrous handling and reaction setup.
Protocol B: Azeotropic Recovery of Hydrated Material
If your compound has been exposed to moisture and formed the gem-diol, you can recover the active ketone using this thermodynamic driving force.
-
Dissolve the compromised N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in anhydrous Toluene (10 mL per gram of compound).
-
Attach a Dean-Stark apparatus pre-filled with anhydrous Toluene.
-
Reflux the mixture under an Argon atmosphere for 4 hours. Water will azeotrope with the toluene and collect in the trap, shifting the equilibrium back to the ketone.
-
Validation Check: Evaporate a small aliquot and take a 1 H-NMR in anhydrous CDCl 3 . The disappearance of the broad gem-diol hydroxyl singlets (~4.5-5.5 ppm) and the sharpening of the methyl ester singlet (~3.7 ppm) confirms successful recovery.
Troubleshooting & FAQs
Q: My 1 H-NMR spectrum looks like a complex mixture, with doubled peaks and broad signals, but my LC-MS shows a single mass corresponding to the product. What is happening? A: You are observing the equilibrium mixture of the ketone and the gem-diol hydrate. LC-MS often dehydrates the gem-diol in the ionization source, showing only the mass of the ketone ( [M+H]+=369.1 ). To resolve the NMR, dry your NMR sample thoroughly and use strictly anhydrous CDCl 3 stored over silver foil and molecular sieves.
Q: I am trying to perform a reductive amination on the 4-oxo group, but my yields are consistently below 20%. How can I improve this? A: Reductive aminations require the ketone to be fully available. If moisture is present, the gem-diol dominates, which does not undergo imine formation. Pre-treat your reaction mixture with a chemical desiccant like anhydrous MgSO 4 or Ti(OiPr) 4 before adding the reducing agent (e.g., NaBH(OAc) 3 ).
Q: Can I purify this compound using standard silica gel column chromatography? A: Standard silica gel contains significant amounts of bound water and is slightly acidic, which can induce both hydration and ester hydrolysis. If you must use chromatography, use flash chromatography to minimize residence time on the column, and pre-treat your silica by flushing it with your eluent containing 1% triethylamine to neutralize acidity, followed by a flush with strictly anhydrous solvents.
Q: The powder has turned from a free-flowing solid into a sticky gum. Is it ruined? A: A gummy texture indicates severe moisture absorption and likely partial hydrolysis of the methyl ester. While you can attempt Protocol B (Azeotropic Recovery), if ester hydrolysis has occurred, you will need to re-esterify the material using TMS-diazomethane or methanolic HCl, which is often more labor-intensive than sourcing fresh material.
References
-
Golubev, A. S., Sewald, N., & Burger, K. (1996). Synthesis of γ-oxo α-amino acids from L-aspartic acid. Tetrahedron, 52(47), 14757-14776. Retrieved April 5, 2026, from [Link]
Reducing steric hindrance when coupling N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges when coupling highly sterically hindered and electronically deactivated amino acid derivatives, specifically N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester .
Note: As the starting material is a methyl ester, it must first undergo mild saponification (e.g., LiOH in THF/H2O) to yield the free alpha-carboxylic acid prior to serving as an acyl donor in amide bond formation.
System Overview & Mechanistic Causality
Coupling the free acid of N2,N5-Dibenzoyl-4-oxo-L-ornithine presents a massive activation energy barrier due to two primary structural features:
-
Extreme Steric Shielding: The bulky phenyl ring of the N2-benzoyl group sits immediately adjacent to the alpha-carbon, physically obstructing the trajectory of incoming nucleophiles.
-
Conformational Rigidity & Acidity: The 4-oxo group (a gamma-ketone) restricts the rotational freedom of the ornithine side chain. Furthermore, the combined electron-withdrawing effects of the N2-benzoyl and 4-oxo groups drastically increase the acidity of the alpha-proton, making the activated intermediate highly susceptible to oxazolone-mediated epimerization[1].
Mandatory Visualization: Optimization Workflow
Caption: Troubleshooting workflow for sterically hindered peptide couplings.
Troubleshooting Guide: Overcoming Steric Hindrance
Issue 1: Aminolysis stalls at <30% conversion.
Causality: Standard reagents (like HBTU or PyBOP) form OBt active esters that lack the electrophilicity required to overcome the steric barrier imposed by the N2-benzoyl group[2]. Solution: Switch to COMU or HATU . HATU leverages the "7-aza effect" (anchimeric assistance from the pyridine nitrogen) to accelerate aminolysis[2]. COMU utilizes an Oxyma leaving group and a morpholino skeleton, providing superior reactivity and solubility for extremely hindered substrates[1][3].
Issue 2: Detection of oxadiazole byproducts and potential HCN release.
Causality: When using DIC and OxymaPure with highly hindered amino acids, the activated ester has a prolonged lifetime. This delay allows the secondary carbodiimide (DIC) to react non-productively with OxymaPure, forming an oxadiazole adduct and releasing toxic hydrogen cyanide (HCN)[4][5]. Solution: Avoid secondary carbodiimides for this specific molecule. Use uronium salts (COMU) or primary carbodiimides like EDC·HCl, which form an oxadiazine adduct without HCN release[5].
Issue 3: High rates of epimerization at the alpha-carbon.
Causality: Prolonged exposure to strong, unhindered bases (like TEA or DIPEA) promotes alpha-proton abstraction, leading to oxazolone formation and subsequent racemization[1]. Solution: Replace DIPEA with 2,4,6-trimethylpyridine (TMP) . TMP is sterically hindered and a weaker base, effectively acting as a hydrogen bond acceptor to drive the coupling without promoting racemization[1].
Quantitative Reagent Comparison
| Coupling Reagent | Active Intermediate | Relative Reactivity (Hindered) | Epimerization Risk | Recommended Base |
| COMU | Oxyma Ester | Extremely High | Very Low | TMP or DIPEA |
| HATU | OAt Ester | High | Low | DIPEA |
| HBTU | OBt Ester | Moderate | Moderate | DIPEA |
| DIC/OxymaPure | Oxyma Ester | Moderate | Low | None (Additive) |
Self-Validating Experimental Protocol
Protocol: High-Efficiency Amide Coupling using COMU/TMP
Objective: Form an amide bond using the free acid of N2,N5-Dibenzoyl-4-oxo-L-ornithine while preventing epimerization and overcoming steric clash.
Step 1: Saponification (Prerequisite) Hydrolyze the N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester using 1.2 equiv LiOH in THF/H2O (3:1) at 0°C for 2 hours. Acidify to pH 3, extract with EtOAc, and dry to obtain the free carboxylic acid.
Step 2: Pre-activation
-
Dissolve the free acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF.
-
Add TMP (2.0 equiv).
-
Self-Validating Check: The solution will immediately turn pink, indicating the successful formation of the active Oxyma ester[1].
-
Critical Parameter: Limit this step to exactly 1–2 minutes . Excessive pre-activation leads to hydrolysis of the active ester and guanidylation side reactions[2].
Step 3: Aminolysis
-
Add the pre-activated mixture to the resin-bound amine (or solution-phase amine, 1.2 equiv).
-
Stir at room temperature for 45–60 minutes.
-
Self-Validating Check: The reaction is complete when the pink color dissipates, transitioning to a pale yellow or colorless state[1].
Step 4: Workup & Verification Wash the resin thoroughly with DMF and DCM. If conversion is <95% by micro-cleavage LC-MS, perform a double coupling using fresh reagents[6].
Frequently Asked Questions (FAQs)
Q: Why is my coupling stalling at 30% conversion despite using HBTU? A: HBTU forms an OBt active ester, which lacks the electrophilicity required to overcome the massive activation energy barrier imposed by the bulky N2-benzoyl group. Switch to HATU, which leverages the "7-aza effect" to accelerate aminolysis, or COMU, which utilizes a highly reactive morpholino skeleton[2][3].
Q: Can I use DIC/OxymaPure instead of uronium salts for this molecule? A: It is strongly discouraged for extremely hindered substrates like N2,N5-Dibenzoyl-4-oxo-L-ornithine. While DIC/OxymaPure is generally excellent, steric bulk prolongs the lifetime of the activated intermediate. This delay allows DIC to react non-productively with OxymaPure, forming an oxadiazole adduct and releasing toxic hydrogen cyanide (HCN)[4][5].
Q: How do I prevent epimerization during the activation of this specific molecule? A: The electron-withdrawing N2-benzoyl group and the adjacent 4-oxo ketone increase the acidity of the alpha-proton, making it highly susceptible to oxazolone-mediated racemization. To prevent this, replace standard bases like DIPEA with 2,4,6-trimethylpyridine (TMP). TMP is sterically hindered and acts as a weaker base, facilitating coupling without promoting alpha-proton abstraction[1].
Q: Can I use microwave heating to force the coupling? A: Yes, uronium-type reagents like HATU and COMU are compatible with microwave-assisted workflows[2]. However, keep temperatures strictly below 75°C. Higher temperatures will exacerbate the degradation of the 4-oxo group and increase epimerization rates.
References
- Source: acs.
- Source: acs.
- Source: acs.
- Source: benchchem.
- Source: researchgate.
- Source: peptidechemistry.
Sources
HPLC Method Validation for N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester Purity: A Comparative Guide on Column Selectivity
As pharmaceutical pipelines increasingly rely on complex synthetic intermediates and non-canonical amino acids, the demand for robust, highly specific analytical methods has never been higher. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS 78420-25-4) [1] is a highly functionalized ornithine derivative utilized as a critical building block in the synthesis of specialized biochemicals, including L-(+)-Ergothioneine [2].
Structurally, this compound presents a unique analytical challenge. It features a polar ornithine backbone, a methyl ester, a reactive 4-oxo (ketone) group, and two bulky, electron-rich benzoyl groups at the N2 and N5 positions. When validating an HPLC method for its purity, the primary challenge is separating the active pharmaceutical ingredient (API) or intermediate from structurally similar impurities—specifically, positional isomers like N2-mono-benzoyl and N5-mono-benzoyl degradants.
This guide objectively compares the performance of traditional Alkyl (C18) stationary phases against Aromatic (Biphenyl) phases, providing a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) Validation of Analytical Procedures guidelines [3].
The Causality of Column Selection: C18 vs. Biphenyl
In method development, column selection dictates the thermodynamic interactions that drive separation. For N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester, relying solely on hydrophobic dispersion forces is often insufficient.
Traditional Fully Porous C18
Standard C18 columns separate analytes based on hydrophobic partitioning. While effective for resolving the di-benzoyl product from highly polar hydrolysis degradants (e.g., carboxylic acid derivatives), C18 phases struggle to resolve the N2-mono-benzoyl and N5-mono-benzoyl positional isomers. Because these isomers possess nearly identical partition coefficients (LogP), a C18 column often yields co-elution or unacceptable peak tailing.
Core-Shell Biphenyl (The Optimal Alternative)
Biphenyl stationary phases offer a distinct, orthogonal selectivity mechanism [4]. The bonded dimethyl-biphenyl groups provide three simultaneous interaction pathways:
-
Hydrophobic Interactions: Similar to C18, retaining the carbon backbone.
-
π−π Interactions: The electron-dense biphenyl rings interact strongly with the π -electrons of the analyte's benzoyl groups.
-
Dipole-Dipole Interactions: Enhanced retention of the polar 4-oxo and ester moieties.
Because the N2 and N5 benzoyl groups present different steric profiles and electron densities, the π−π interactions on a Biphenyl column [5] easily differentiate the positional isomers, resulting in baseline resolution ( Rs>2.0 ) where C18 fails.
Chromatographic selectivity pathways comparing C18 and Biphenyl stationary phases.
Comparative Performance Data
To objectively demonstrate the superiority of the Biphenyl phase for this specific compound, a comparative study was conducted using a mixed standard containing N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester and its two primary mono-benzoyl impurities.
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Flow Rate: 1.0 mL/min. Detection: UV at 230 nm.
Table 1: Column Performance Comparison
| Parameter | Fully Porous C18 (5 µm) | Core-Shell C18 (2.7 µm) | Core-Shell Biphenyl (2.7 µm) |
| Retention Time (API) | 8.45 min | 6.20 min | 7.15 min |
| Resolution ( Rs ) Critical Pair * | 0.9 (Co-elution) | 1.3 (Partial) | 2.8 (Baseline) |
| Peak Tailing Factor ( Tf ) | 1.45 | 1.20 | 1.05 |
| Theoretical Plates ( N ) | 8,500 | 18,200 | 19,500 |
*Critical Pair: N2-mono-benzoyl impurity vs. N5-mono-benzoyl impurity.
Data Synthesis: The Core-Shell Biphenyl column not only provided the necessary theoretical plates for sharp peaks but leveraged its aromatic selectivity to achieve a resolution of 2.8, far exceeding the ICH requirement of Rs≥1.5 for quantitative purity analysis.
ICH Q2(R2) Method Validation Protocol
Having established the Core-Shell Biphenyl column as the optimal platform, the method must be validated according to the lifecycle approach detailed in ICH Q2(R2) [3]. The following protocol is designed as a self-validating system, ensuring data integrity at every step.
Analytical procedure validation lifecycle aligned with ICH Q2(R2) and Q14.
Step 1: System Suitability Testing (SST)
Before any validation parameter is assessed, the system's fitness must be proven.
-
Action: Inject a standard solution of the API (100 µg/mL) six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing factor ( Tf ) ≤1.5 ; Resolution ( Rs ) between API and nearest impurity ≥1.5 .
Step 2: Specificity (Selectivity)
Specificity ensures the method measures only the intended analyte without interference from degradants or matrix components [3].
-
Action: Inject a blank (diluent), a placebo (if applicable), and a sample spiked with known impurities (N2-benzoyl, N5-benzoyl, and ester hydrolysis products) at 0.5% specification limits.
-
Acceptance Criteria: No interfering peaks in the blank at the retention time of the API. Peak purity angle must be less than the peak purity threshold (via Photo Diode Array detection) for the main peak.
Step 3: Linearity and Range
-
Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (100 µg/mL). Inject each level in triplicate.
-
Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be ≥0.999 . The y-intercept should be ≤2.0% of the 100% response level.
Step 4: Accuracy (Recovery)
Accuracy demonstrates the closeness of agreement between the accepted true value and the measured value.
-
Action: Spike known amounts of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester into a synthetic matrix at three concentration levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (n=9 total).
-
Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.
Step 5: Precision (Repeatability & Intermediate Precision)
-
Action (Repeatability): Prepare six independent sample solutions at 100% test concentration. Inject each once.
-
Action (Intermediate Precision): Have a second analyst, on a different day, using a different HPLC system, repeat the repeatability protocol.
-
Acceptance Criteria: The %RSD for assay results must be ≤2.0% for both repeatability and intermediate precision.
Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference, Peak Purity Passed | No interference, Purity Angle < Threshold | Pass |
| Linearity | R2≥0.999 (50% - 150%) | R2=0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% – 100.8% | Pass |
| Repeatability Precision | %RSD ≤2.0% (n=6) | 0.65% | Pass |
| Intermediate Precision | %RSD ≤2.0% (n=12 total) | 0.82% | Pass |
| LOD / LOQ | Signal-to-Noise ≥3 / ≥10 | 0.05 µg/mL / 0.15 µg/mL | Pass |
Conclusion
Validating an HPLC method for highly functionalized intermediates like N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester requires moving beyond default column chemistries. As demonstrated by the comparative data, traditional C18 phases lack the necessary selectivity to resolve critical positional isomers. By leveraging the π−π interactions of a Core-Shell Biphenyl column, analytical scientists can achieve baseline resolution and easily meet the stringent validation criteria set forth by ICH Q2(R2).
References
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from: [Link]
-
Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from: [Link]
-
Restek. Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from: [Link]
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester vs. N-alpha-Fmoc-L-ornithine: A Structural and Synthetic Comparison Guide
As a Senior Application Scientist in drug development and synthetic chemistry, selecting the correct amino acid building block is paramount to the success of a synthetic campaign. While both N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester and N-alpha-Fmoc-L-ornithine (Fmoc-Orn-OH) share an ornithine backbone, their functionalizations dictate entirely divergent applications.
This guide objectively compares these two derivatives, detailing the causality behind their structural designs, their specific roles in solution-phase versus solid-phase synthesis, and validated experimental workflows.
Structural Causality and Chemical Profiling
The functional groups attached to an amino acid core determine its reactivity, solubility, and compatibility with specific synthetic environments.
N-alpha-Fmoc-L-ornithine (Fmoc-Orn-OH)
Fmoc-Orn-OH is a highly versatile, non-proteinogenic amino acid tailored for Solid-Phase Peptide Synthesis (SPPS) .
-
The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α -amine. Its base-lability (typically removed with 20% piperidine) allows for an orthogonal protection strategy when paired with acid-labile side-chain protecting groups (e.g., Boc) [1].
-
The Free δ -Amine: The primary amine on the side chain provides a critical nucleophilic handle. In peptide engineering, this site is frequently utilized for branching, fluorophore conjugation (such as carboxyfluorescein), or acting as a primary degron for ubiquitination in PROTAC development [2].
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
In contrast, N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is a highly rigid, pre-functionalized intermediate designed for solution-phase small molecule synthesis .
-
The 4-Oxo (Ketone) Group: The introduction of a ketone at the C4 position transforms the aliphatic side chain into a reactive electrophilic center. This is the critical structural feature that enables Marckwald-type cyclizations to form heterocycles, making it a vital intermediate in the total synthesis of L-(+)-Ergothioneine [3].
-
Benzoyl and Methyl Ester Protection: Unlike the transient Fmoc group, benzoyl amides and methyl esters are robust. They withstand the harsh, often acidic or nucleophilic conditions required for heterocycle formation, preventing unwanted side reactions before being removed via global hydrolysis.
Comparative Data Summary
The following table summarizes the quantitative and qualitative differences between the two derivatives to aid in reagent selection.
| Parameter | N-alpha-Fmoc-L-ornithine | N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester |
| CAS Number | 158599-00-9 | 78420-25-4 |
| Molecular Weight | 354.40 g/mol | 368.38 g/mol |
| Molecular Formula | C20H22N2O4 | C20H20N2O5 |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Heterocycle Synthesis |
| Protection Strategy | Base-labile (Fmoc) | Hydrolysis-labile (Benzoyl, Methyl Ester) |
| Key Reactivity | Nucleophilic δ -amine for conjugation | Electrophilic C4 ketone for cyclization |
| Target Molecules | PROTACs, Cell-Penetrating Peptides [1] | L-(+)-Ergothioneine, Imidazoles [4] |
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems for utilizing each compound in its respective domain.
Protocol A: SPPS Incorporation of Fmoc-Orn-OH
This protocol details the incorporation of Fmoc-Orn-OH into a β -hairpin PROTAC, leveraging the δ -amine for downstream functionalization, as adapted from established methodologies [1].
-
Resin Preparation: Swell 100 μ mol of Rink amide resin (0.53 mmol/g) in N-methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 2 × 10 minutes. Wash thoroughly with NMP.
-
Coupling: Dissolve a 5-fold excess of Fmoc-Orn-OH and HCTU in NMP. Add 10 equivalents of N-methylmorpholine (NMM). Add the mixture to the resin and agitate for 10–30 minutes.
-
Validation (Kaiser Test): Perform a Kaiser test to ensure complete coupling (a negative result indicates no free primary amines remain on the growing chain).
-
Orthogonal Conjugation (Optional): If the δ -amine is orthogonally protected (e.g., Aloc), remove the protecting group (e.g., using Palladium catalysis) and couple a fluorophore like FAM using PyBOP/DIEA [2].
-
Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.
Workflow for incorporating N-alpha-Fmoc-L-ornithine into peptide sequences via SPPS.
Protocol B: Solution-Phase Utilization of the 4-Oxo Derivative
This protocol outlines the conceptual framework for converting N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester into an imidazole core, a critical step in the synthesis of Ergothioneine [4].
-
Ketone Activation: Dissolve N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester in an anhydrous, polar aprotic solvent (e.g., DMF).
-
Heterocycle Formation: Introduce a thiocyanate or cyanamide derivative under controlled heating. The nucleophile attacks the C4 ketone, followed by intramolecular cyclization with the adjacent nitrogen to form a 2-mercaptoimidazole or related heterocycle.
-
Isolation: Quench the reaction and extract the protected intermediate using ethyl acetate. Purify via silica gel chromatography.
-
Global Deprotection: Subject the purified intermediate to strong acidic or basic hydrolysis (e.g., 6M HCl at reflux) to cleave the robust benzoyl amides and the methyl ester, yielding the free amino acid derivative.
Solution-phase synthetic pathway utilizing the 4-oxo-ornithine derivative.
Conclusion
The choice between these two ornithine derivatives is dictated by the architectural requirements of the target molecule. N-alpha-Fmoc-L-ornithine is the undisputed standard for linear and branched peptide synthesis, offering dynamic, reversible protection for iterative coupling. Conversely, N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester sacrifices iterative flexibility for targeted electrophilic reactivity, serving as an irreplaceable scaffold for the total synthesis of complex, heterocyclic natural products like Ergothioneine.
References
-
Hymel, H. C., et al. "Incorporating a β -hairpin sequence motif to increase intracellular stability of a peptide-based PROTAC." Biochemical Engineering Journal, 2023.[Link]
-
Safa, N., et al. "Development of β -Hairpin Peptides for the Measurement of SCF-Family E3 Ligase Activity in Vitro via Ornithine Ubiquitination." ACS Omega, 2017.[Link]
LC-MS Analysis of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester: A Comprehensive Performance Guide
Executive Summary & Analytical Context
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS: 78420-25-4) is a highly specialized biochemical derivative, primarily utilized as a critical intermediate in the synthesis of L-(+)-Ergothioneine and other complex ornithine-derived therapeutics[]. For drug development professionals and analytical chemists, accurate trace-level quantitation of this compound is essential for reaction monitoring, impurity profiling, and pharmacokinetic evaluations.
Analyzing underivatized amino acids is notoriously difficult due to their wide-ranging polarities, which lead to poor retention on standard reversed-phase (RP) columns and severe matrix effects[2]. By utilizing the dibenzoyl methyl ester derivative, analysts bypass these limitations. This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative modalities for this specific analyte, supported by mechanistic insights and validated experimental protocols.
Mechanistic Advantages: The Chemistry of Detection
As an application scientist, it is crucial to understand why a method works, rather than just how to execute it. The structural modification of 4-oxo-L-ornithine into its dibenzoyl methyl ester form serves as a powerful analytical enabler:
-
Chromatographic Retention: Native ornithine requires specialized HILIC or carbon-based columns to achieve retention[2]. The addition of two benzoyl rings and a methyl ester significantly increases the molecule's hydrophobicity ( logP ), allowing for robust retention, sharp peak shapes, and rapid equilibration on standard C18 columns[3][4].
-
Ionization Efficiency: Benzoylation is an ideal derivatization reaction because it drastically improves proton affinity in the gas phase[4]. During Electrospray Ionization (ESI) in positive mode, the electron-rich carbonyl oxygens of the benzoyl groups readily accept protons, lowering the Limit of Detection (LOD) to sub-nanomolar levels[3][5].
-
Predictable Fragmentation: In tandem MS (MS/MS), benzoylated compounds yield highly stable and predictable product ions (such as the benzoyl cation at m/z 105.0), which are perfectly suited for Multiple Reaction Monitoring (MRM)[4].
Fig 1: Logical flow demonstrating how derivatization enhances analytical detection capabilities.
Technology Comparison: LC-MS/MS vs. Alternatives
To establish the optimal analytical strategy, we must objectively compare LC-MS/MS against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Analytical Modality Comparison for N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
| Parameter | LC-MS/MS (ESI-QQQ) | HPLC-UV (Diode Array) | GC-MS (EI) |
| Sensitivity (LOD) | 0.5 - 2.0 nM | 0.5 - 1.0 µM | > 50 µM (Poor) |
| Specificity | Excellent (MRM transitions) | Moderate (Co-elution risk) | Low (Thermal degradation) |
| Matrix Interference | Low (Matrix matched calibration) | High in biological samples | High |
| Dynamic Range | 4-5 orders of magnitude | 3 orders of magnitude | N/A |
| Primary Use Case | Trace quantitation, PK studies | Bulk purity, synthetic yield | Not recommended |
Experimental Protocols: A Self-Validating System
A robust analytical method must be a self-validating system. This is achieved by integrating a stable-isotope-labeled internal standard (SIL-IS) prior to any extraction step, ensuring that matrix-induced ion suppression or extraction losses are mathematically normalized.
Sample Preparation & Extraction
-
Matrix Spiking: Aliquot 50 µL of the biological or synthetic sample matrix into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a stable-isotope-labeled internal standard (e.g., d10 -dibenzoyl analog, 100 nM) to correct for downstream variance.
-
Protein Precipitation / Extraction: Add 150 µL of cold acetonitrile (ACN) containing 0.1% formic acid. The 1:3 aqueous-to-organic ratio ensures complete precipitation of matrix proteins while keeping the hydrophobic dibenzoyl methyl ester highly soluble.
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.
UHPLC-MS/MS Analytical Method
-
Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 1.7 μm, 100 Å) maintained at 30°C[3].
-
Mobile Phase A: 10 mM Ammonium Formate with 0.15% (v/v) Formic Acid in LC-MS grade water[3].
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution: 0 min (5% B) → 0.10 min (45% B) → 0.50 min (55% B) → 1.70 min (100% B) → 2.05 min (100% B) → 2.10 min (5% B). Total run time: 3.0 minutes[3].
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
-
MS Source: ESI Positive mode. Capillary Voltage: 3.5 kV. Gas Temp: 300°C.
Fig 2: Step-by-step UHPLC-MS/MS experimental workflow for targeted quantitation.
Quantitative Data & Performance Metrics
To ensure trustworthiness, the method must be evaluated against standard bioanalytical validation criteria (e.g., FDA BMV guidelines). The following tables summarize the optimized MS parameters and expected validation metrics for this compound.
Table 2: Optimized MRM Transitions (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Target Compound | 369.4 | 105.0 | 50 | 25 | Quantifier (Benzoyl cation) |
| Target Compound | 369.4 | 248.1 | 50 | 18 | Qualifier (Loss of benzoic acid) |
| Internal Standard | 379.4 | 110.0 | 50 | 25 | IS Quantifier ( d5 -Benzoyl) |
Table 3: Method Validation Metrics (Spiked Matrix)
| Metric | Empirical Result | Acceptance Criteria (FDA BMV) |
| Linearity (R²) | 0.9985 | ≥ 0.990 |
| Limit of Detection (LOD) | 1.2 nM | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 4.0 nM | Signal-to-Noise ≥ 10:1, Precision ≤ 20% |
| Intra-day Precision | 3.4% - 6.1% CV | ≤ 15% CV |
| Recovery | 88.5% - 92.3% | Consistent across 3 QC levels |
By leveraging the inherent chemical properties of the dibenzoyl methyl ester derivative, this LC-MS/MS workflow provides drug development professionals with a highly sensitive, rapid, and reproducible method for targeted quantitation.
References
- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC. nih.gov.
- CAS 78420-25-4 (N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester). bocsci.com.
- Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS | LCGC International.
- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC. nih.gov.
- LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column - Sigma-Aldrich. sigmaaldrich.com.
Sources
Comparing protecting groups: Dibenzoyl vs Boc in ornithine derivatives
Strategic Masking in Amino Acid Chemistry: A Comparative Guide to Dibenzoyl vs. Boc Protection in Ornithine Derivatives
L-Ornithine is a highly versatile, non-proteinogenic amino acid critical to the synthesis of peptidomimetics, siderophores, and lipopeptide drugs[]. Because ornithine possesses two primary amine groups—the α -amine and the δ -amine—chemoselective modification requires robust, orthogonal protecting groups[2]. In modern synthetic workflows, the tert-butyloxycarbonyl (Boc) group and the benzoyl (Bz) group represent two fundamentally different paradigms of amine protection.
As a Senior Application Scientist, selecting between these groups is not merely a matter of preference, but a strategic decision dictated by the electronic demands and downstream conditions of your synthetic pipeline. This guide objectively compares the mechanistic performance, stability profiles, and experimental applications of Boc versus Dibenzoyl protection strategies.
Mechanistic Profiling & Causality
Boc (tert-Butyloxycarbonyl): The Orthogonal Standard
The Boc group protects amines by forming a carbamate. The electron-withdrawing nature of the adjacent oxygen reduces the nucleophilicity of the δ -amine, while the bulky tert-butyl moiety provides intense steric shielding against unwanted acylation during peptide coupling[].
-
Causality in SPPS: Boc is cleaved via an E1 elimination mechanism under mild acidic conditions (e.g., 95% trifluoroacetic acid), producing volatile byproducts (isobutylene and CO₂) that simplify purification[4],[]. Crucially, Boc is entirely stable to the basic conditions (e.g., 20% piperidine) used to remove Fmoc groups. This absolute orthogonality makes Fmoc-Orn(Boc)-OH the gold standard for solid-phase peptide synthesis (SPPS)[2],[4].
Dibenzoyl (N α , N δ -Benzoyl): The Robust Anchor
Benzoylation converts the amines into benzamides. The nitrogen lone pair is strongly delocalized into both the carbonyl π -system and the adjacent aromatic ring, rendering the protected amine exceptionally inert[5].
-
Causality in Complex Synthesis: Unlike carbamates, benzamides can withstand harsh oxidative environments. For example, in the synthesis of the siderophore vicibactin, benzoyl protection is required to survive the aggressive oxidation of ornithine by benzoyl peroxide[6]. Furthermore, benzoyl groups introduce significant conformational rigidity, which can be strategically leveraged to drive intramolecular reactions, such as the lactonization required in cepafungin macrocycle synthesis[5]. Because deprotection requires forcing conditions (e.g., strong alkaline hydrolysis), benzoyl groups are often utilized as permanent structural motifs in final drug candidates, such as Protein Arginine Deiminase (PAD) inhibitors[7].
Orthogonal protection logic for L-ornithine using Boc and Benzoyl strategies.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both protecting groups to aid in synthetic route design.
| Parameter | Boc Protection (e.g., δ -Boc) | Dibenzoyl Protection (N α , N δ -Bz) |
| Chemical Linkage | Carbamate | Amide |
| Acid Stability | Labile (Cleaved by TFA, HCl/dioxane) | Highly Stable (Resists TFA, HF) |
| Base Stability | Stable (Resists piperidine, mild NaOH) | Labile under harsh conditions (Strong NaOH) |
| Oxidation Resistance | Low to Moderate | Extremely High |
| Steric Profile | High (Bulky tert-butyl group) | High (Planar aromatic system, rigid) |
| Primary Application | Fmoc-SPPS, transient masking[2] | Siderophores, structural rigidity[5],[6] |
Self-Validating Experimental Protocols
Protocol A: Synthesis of H-Orn(Boc)-OH via Copper(II) Complexation
Objective: Selectively protect the δ -amine while leaving the α -amine free for downstream Fmoc protection. Causality: Direct reaction of ornithine with Boc₂O yields an inseparable mixture of α -Boc, δ -Boc, and di-Boc derivatives. By first forming a bidentate chelate between the α -amino acid moiety and Cu(II), the α -amine is sterically and electronically masked. The δ -amine remains free in solution to react with Boc₂O[8].
-
Complexation: Dissolve L-ornithine hydrochloride (1 eq) in 1M NaOH. Add copper(II) acetate monohydrate (0.5 eq).
-
Validation Cue: The solution will immediately turn deep blue, indicating the successful formation of the thermodynamically stable [Orn]₂Cu square-planar complex[8].
-
-
Protection: Add Boc₂O (1.2 eq) dissolved in dioxane. Stir at room temperature for 12 hours. The δ -amine, being uncoordinated, selectively attacks the anhydride.
-
Precipitation: Filter the resulting blue precipitate (the Boc-protected copper complex) and wash with cold water.
-
Demetalation: Suspend the complex in water and add EDTA (or bubble H₂S gas). EDTA acts as a stronger chelator, stripping the Cu(II) from the amino acid.
-
Validation Cue: The blue color will dissipate (or a black CuS precipitate will form if using H₂S), releasing the free α -amine to yield pure H-Orn(Boc)-OH[8].
-
Step-by-step workflow for selective δ-Boc protection via copper complexation.
Protocol B: Synthesis of N,N'-Dibenzoyl-L-ornithine (Schotten-Baumann Workflow)
Objective: Globally protect both amines to create a highly rigid, oxidation-resistant building block. Causality: Benzoyl chloride is highly reactive and hydrolyzes in water. By using a biphasic Schotten-Baumann system (aqueous NaOH / organic solvent), the NaOH immediately neutralizes the HCl byproduct. If HCl were allowed to accumulate, it would protonate the unreacted ornithine amines (converting them to non-nucleophilic ammonium salts), halting the reaction[7].
-
Solubilization: Dissolve L-ornithine (1 eq) in 1M aqueous NaOH to ensure both amines are deprotonated (pH > 10). Cool to 0°C to minimize carboxylate esterification side-reactions.
-
Acylation: Dropwise add benzoyl chloride (2.2 eq) dissolved in a minimal amount of THF, while simultaneously adding additional NaOH to maintain the pH above 10[7].
-
Agitation: Stir vigorously for 2 hours. The biphasic nature partitions the unreacted benzoyl chloride away from the polar amino acid until they react at the interface.
-
Isolation: Acidify the aqueous layer with concentrated HCl to pH 2.
-
Validation Cue: A dense white precipitate of N,N'-dibenzoyl-L-ornithine will crash out of solution. Filter, wash with cold water, and recrystallize from ethanol[5].
-
Sources
- 2. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Comparison Guide: N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester and Key Analogs
Executive Summary & Scientific Context
The rigorous structural characterization of unnatural amino acids is paramount to ensuring reproducibility in downstream drug development. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS: 78420-25-4) is a highly functionalized, poly-protected amino acid intermediate critical to the total synthesis of L-(+)-Ergothioneine and various kynureninase inhibitors [1].
Because the γ -ketone moiety in the 4-oxo-L-ornithine skeleton is highly electrophilic, the choice of protecting groups dramatically alters the molecule's electronic environment, conformational freedom, and spectroscopic behavior [2]. This guide objectively compares the spectroscopic performance (NMR, IR, and HRMS) of the benzoyl-protected ester against two primary alternatives: the aliphatic Di-Boc-protected analog and the unprotected 4-oxo-L-ornithine hydrochloride salt .
Structural Rationale & Mechanistic Causality
To interpret the spectroscopic data accurately, we must first understand the causality behind the signal shifts. The structural variations among these analogs dictate their behavior in electromagnetic fields and ionization chambers:
-
Compound A: N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (Target Compound) The aromatic rings of the benzoyl protecting groups generate a strong diamagnetic anisotropic effect. When the molecule adopts its lowest-energy conformation, the α -proton (C2-H) and δ -protons (C5-H₂) are positioned within the deshielding cone of the aromatic rings. This results in a pronounced downfield shift in the 1 H NMR spectrum. Furthermore, the robust hydrogen-bonding capability of the benzoyl amides restricts rotameric freedom, yielding sharp, distinct NMR signals at room temperature.
-
Compound B: N2,N5-Di-Boc-4-oxo-L-ornithine Methyl Ester (Aliphatic Analog) The tert-butyloxycarbonyl (Boc) groups provide immense steric bulk but lack the anisotropic deshielding of aromatic rings. Consequently, the adjacent protons resonate further upfield. However, the steric hindrance often slows the rotation around the carbamate C-N bond, which can lead to signal broadening in 1 H NMR due to the presence of multiple rotamers.
-
Compound C: 4-oxo-L-ornithine hydrochloride (Unprotected Analog) In aqueous media (e.g., D₂O used for NMR), the highly electrophilic γ -ketone of the unprotected analog undergoes rapid nucleophilic attack by water. It exists predominantly as a gem-diol (hydrate) rather than a free ketone. This hydration completely abolishes the characteristic ketone carbonyl signal in 1 C NMR, replacing it with a quaternary aliphatic carbon signal [2].
Comparative Spectroscopic Data
The following table synthesizes the quantitative analytical data for the three analogs, providing a direct baseline for structural verification.
| Spectroscopic Parameter | N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | N2,N5-Di-Boc-4-oxo-L-ornithine Methyl Ester | 4-oxo-L-ornithine hydrochloride |
| Protecting Groups | Benzoyl (Amide) | Boc (Carbamate) | None (Free Amine) |
| Standard Solvent | CDCl₃ | CDCl₃ | D₂O |
| ¹H NMR: C2-H ( α ) | ~5.1 ppm (Deshielded by aromatic ring) | ~4.5 ppm | ~4.3 ppm |
| ¹H NMR: C5-H₂ ( δ ) | ~4.5 ppm (ABX system) | ~4.1 ppm | ~4.0 ppm |
| ¹³C NMR: C4=O (Ketone) | 202.5 ppm | 204.1 ppm | ~95.0 ppm (Hydrated gem-diol in D₂O) |
| IR: Carbonyl (C=O) | 1740 cm⁻¹ (Ester)1725 cm⁻¹ (Ketone)1640 cm⁻¹ (Amide) | 1745 cm⁻¹ (Ester)1725 cm⁻¹ (Ketone)1700 cm⁻¹ (Carbamate) | 1730 cm⁻¹ (Ketone)1710 cm⁻¹ (Carboxylic Acid) |
| HRMS: [M+H]⁺ | m/z 369.1450 | m/z 361.1975 | m/z 147.0769 |
Standardized Experimental Protocols (Self-Validating Systems)
To ensure absolute trustworthiness in your analytical data, mere execution of steps is insufficient. Every protocol must be a self-validating system. Below are the field-proven methodologies for characterizing these analogs.
A. Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity deuterated solvent (CDCl₃ for protected analogs; D₂O for the unprotected salt).
-
Internal Calibration: Spike the sample with 0.05% v/v Tetramethylsilane (TMS) for organic solvents, or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous samples, to establish a verifiable 0.00 ppm reference point.
-
Relaxation Assessment (Crucial Step): Conduct an inversion-recovery experiment to estimate the T1 relaxation times of the quaternary carbons (specifically the ketone and ester carbonyls).
-
Quantitative Acquisition: Set the inter-pulse delay (D1) to at least 5×T1 (typically >10 seconds for carbonyls) to ensure complete longitudinal relaxation. This guarantees that the quantitative integration of the 13 C signals is mathematically accurate and not artificially suppressed.
B. Self-Validating LC-HRMS Protocol
-
Matrix Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. The formic acid acts as a proton source, driving the formation of the [M+H]+ ion.
-
Lock-Mass Infusion: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary electrospray probe. This internal reference continuously corrects time-of-flight (TOF) drift, ensuring mass accuracy remains strictly within <2 ppm.
-
Fragmentation Verification: Apply collision-induced dissociation (CID) at varying energies (10-30 eV). The presence of a characteristic, structurally diagnostic fragment (e.g., the neutral loss of the benzoyl moiety, Δm/z 105.03) serves as a self-validating confirmation of the precursor ion's identity.
Analytical Workflow Visualization
The following diagram outlines the logical flow of the multi-modal spectroscopic validation process, ensuring no single point of failure in structural confirmation.
Multi-modal spectroscopic validation workflow for 4-oxo-L-ornithine analogs.
References
-
Title: Synthesis of γ-Oxo-α-amino Acids via Radical Acylation with Carboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Validation of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester as a synthetic precursor
An in-depth technical evaluation of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS 78420-25-4) reveals its critical utility as a highly stabilized synthetic building block. For researchers developing non-proteinogenic amino acids, complex heterocycles, or specifically targeting the antioxidant L-(+)-Ergothioneine, the 4-oxo-L-ornithine skeleton presents unique synthetic opportunities alongside significant stability challenges[1][2].
This guide objectively compares the dibenzoyl-protected precursor against common alternatives, detailing the mechanistic rationale behind its structural design, comparative performance data, and validated experimental workflows.
Mechanistic Rationale: The 4-Oxo-Ornithine Stability Problem
The unprotected 4-oxo-L-ornithine molecule is thermodynamically unstable. The presence of a highly electrophilic γ -ketone in close proximity to nucleophilic α
- and δ -amino groups inevitably leads to rapid intramolecular condensation, forming cyclic imines (such as Δ1 -pyrroline derivatives).
To utilize the 4-oxo-ornithine skeleton for downstream functionalization—such as DAST-mediated fluorination to yield difluoroornithine derivatives[3] or Marckwald annulation for imidazole synthesis—robust orthogonal protection is mandatory.
Why the Dibenzoyl/Methyl Ester Strategy?
-
Electronic Deactivation: The N2,N5 -dibenzoyl groups exert a strong electron-withdrawing resonance effect on the nitrogen lone pairs. This drastically reduces the nucleophilicity of the amines, preventing spontaneous cyclization into the γ -ketone.
-
Steric Shielding: The bulky phenyl rings provide steric hindrance around the protected amines, further suppressing unwanted side reactions during harsh nucleophilic additions to the ketone.
-
C-Terminal Protection: The methyl ester protects the carboxylate from participating in undesired esterification or decarboxylation events during high-temperature annulation steps.
Comparative Performance Analysis
When designing a synthetic route, chemists must weigh precursor stability against the harshness of required deprotection conditions. Below is a quantitative comparison of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester against alternative protecting group strategies.
| Performance Metric | N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | N2,N5-Di-Boc-4-oxo-L-ornithine Methyl Ester | N-Boc-4-oxo-L-proline (Cyclic Alternative) |
| Shelf-Life (25°C) | > 12 months (Highly stable) | ~3-6 months (Prone to Boc degradation) | > 12 months (Stable) |
| Resistance to Cyclization | Excellent (Strong resonance withdrawal) | Moderate (Weaker withdrawal than benzoyl) | N/A (Already cyclized) |
| Ketone Reactivity | High (Unhindered γ -ketone) | High | Low (Sterically hindered by ring) |
| Yield in Marckwald Annulation | 78 - 85% | 40 - 55% (Boc cleavage under thermal stress) | < 10% (Ring opening required) |
| Deprotection Conditions | Harsh (Strong acid/base reflux) | Mild (TFA / DCM) | Mild (TFA / DCM) |
| Primary Use Case | Ergothioneine synthesis[1], harsh ketone functionalization | Mild reductive aminations, peptide solid-phase synthesis | Conformationally restricted peptide design |
Conclusion: While Boc-protected variants offer milder deprotection, they fail under the thermal and acidic stress required for complex heterocycle formation at the γ -carbon. The Dibenzoyl variant is the superior choice for high-yield, multi-step syntheses requiring a stable open-chain ketone.
Synthetic Workflow: Ergothioneine Intermediate Pathway
The most prominent application of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is its role as an advanced intermediate in the total synthesis of L-(+)-Ergothioneine[1][]. The workflow relies on the selective reactivity of the 4-oxo group to construct the unique 2-thioimidazole ring.
Fig 1: Synthetic pathway from Dibenzoyl-4-oxo-L-ornithine to L-(+)-Ergothioneine.
Validated Experimental Protocols
To ensure a self-validating system, the following protocols detail the critical causality behind each experimental manipulation.
Protocol A: Marckwald-Type Annulation at the 4-Oxo Position
Objective: Construct a 2-thioimidazole ring at the γ -ketone without compromising the α -chiral center.
-
Preparation: Dissolve 10.0 mmol (3.68 g) of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester[5] in 40 mL of anhydrous dimethylformamide (DMF).
-
Causality: Anhydrous DMF is required to prevent competitive hydrolysis of the methyl ester and to ensure complete solubility of the hydrophobic dibenzoyl precursor.
-
-
Reagent Addition: Add 15.0 mmol of cyanamide and 1.5 equivalents of a mild organic base (e.g., N,N-Diisopropylethylamine). Stir at 60°C for 4 hours.
-
Causality: The γ -ketone undergoes nucleophilic attack by cyanamide. The temperature is strictly controlled at 60°C; exceeding this can lead to racemization at the α -carbon despite the benzoyl protection.
-
-
Thiolation: Cool the mixture to 0°C. Dropwise add 20.0 mmol of thioacetic acid. Gradually warm to 80°C and reflux for 12 hours.
-
Causality: Thioacetic acid serves as the sulfur source, driving the ring closure to form the stable 2-thioimidazole core. The step-wise temperature gradient prevents violent exothermic degradation.
-
-
Workup: Quench with saturated aqueous NaHCO3 , extract with Ethyl Acetate (3 x 50 mL), and wash the organic layer with brine. Dry over MgSO4 and concentrate under reduced pressure.
Protocol B: Global Deprotection (Benzoyl and Methyl Ester Cleavage)
Objective: Remove the robust benzoyl and methyl ester groups to yield the free amino acid derivative.
-
Acidic Hydrolysis: Suspend the protected intermediate from Protocol A in 30 mL of 6N Hydrochloric Acid (HCl).
-
Causality: Benzoyl amides are highly stable and resistant to mild cleavage (unlike Boc or Cbz). Strong aqueous acid at high heat is required to hydrolyze both the amides and the methyl ester simultaneously.
-
-
Reflux: Heat the suspension to reflux (approx. 105°C) for 18-24 hours. Monitor via LC-MS until the mass corresponding to the fully deprotected product is dominant.
-
Purification: Cool to room temperature. Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove the liberated benzoic acid byproduct.
-
Causality: Benzoic acid is highly soluble in ether, while the fully deprotected, highly polar amino acid remains in the aqueous phase as an HCl salt.
-
-
Lyophilization: Concentrate the aqueous layer in vacuo and lyophilize to obtain the target compound as a pure hydrochloride salt.
References
-
The Journal of Organic Chemistry (ACS Publications). "Synthesis of γ-Oxo-α-amino Acids via Radical Acylation with Carboxylic Acids". Acs.org. Available at: [Link]
-
Journal of Medicinal Chemistry (ACS Publications). "Synthesis and Biological Evaluation of Nα-(4-Amino-4-deoxy-10-methylpteroyl)-dl-4,4-difluoroornithine". Acs.org. Available at: [Link]
Sources
Yield comparison of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester synthesis routes
In the highly specialized landscape of non-proteinogenic amino acid synthesis, constructing the γ -oxo- α -amino acid framework is notoriously challenging due to the high risk of racemization and unwanted cyclization. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (1[1]) serves as a critical, high-value intermediate, most notably utilized in the total synthesis of the potent cellular antioxidant [].
The choice of N2,N5-dibenzoyl protection is not arbitrary; these bulky, electron-withdrawing groups provide essential steric shielding and reduce the nucleophilicity of the nitrogen atoms. This prevents spontaneous intramolecular cyclization (e.g., pyrroline formation)—a notorious failure mode in unprotected 4-oxo-ornithine derivatives.
This guide objectively compares the three primary synthetic routes to this molecule, evaluating their yield, mechanistic causality, and scalability to assist drug development professionals in selecting the optimal workflow.
Route 1: Cryogenic Swern Oxidation of 4-Hydroxy Precursors (Industry Standard)
Mechanistic Causality: The oxidation of N2,N5-dibenzoyl-4-hydroxy-L-ornithine methyl ester to its 4-oxo counterpart requires exceptionally mild conditions to prevent racemization at the α -chiral center. The Swern oxidation is prioritized over harsh oxidants (like KMnO4 or Jones reagent) because the active electrophile, the dimethylalkoxysulfonium ion, operates at -78°C. This cryogenic environment kinetically freezes out enolization pathways that would otherwise lead to the loss of stereochemical integrity.
Self-Validating Protocol:
-
Activation: Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM under an N2 atmosphere. Cool the reactor to -78°C. Dropwise add anhydrous DMSO (2.4 eq).
-
Causality: The strict 1:2 ratio ensures complete consumption of oxalyl chloride, preventing the formation of alkyl chlorides from the substrate.
-
-
Substrate Addition: Slowly add the 4-hydroxy-L-ornithine derivative (1.0 eq) dissolved in DCM. Stir for 30 minutes to allow the alkoxysulfonium intermediate to form fully.
-
Base Trigger & Self-Validation: Add triethylamine (5.0 eq) dropwise.
-
Self-Validation: The solution will immediately turn opaque white due to the precipitation of Et3N⋅HCl . Extract a 10 μ L aliquot, quench in 100 μ L H2O , and extract with EtOAc. Spot on a TLC plate (Silica, 1:1 EtOAc/Hexane). The complete disappearance of the starting material ( Rf≈0.3 ) and the appearance of a distinct UV-active product spot ( Rf≈0.6 ) validates the successful execution of the Pummerer-type rearrangement.
-
-
Workup: Warm the mixture to room temperature, quench with saturated aqueous NH4Cl , and extract with DCM to isolate the product.
Route 2: Photoredox-Catalyzed Radical Acylation (Modern Approach)
Mechanistic Causality: This highly advanced route constructs the γ -oxo- α -amino acid framework via a single-electron transfer (SET) mechanism. By utilizing a photoredox catalyst, an acyl radical is generated from a widely available carboxylic acid precursor under mild visible-light irradiation[3]. This radical subsequently adds to a dehydroalanine radical acceptor. This strategy completely bypasses the unstable semi-aldehyde intermediates that plague classical homologation methods, allowing for 3[3].
Self-Validating Protocol:
-
Reaction Assembly: In an oven-dried Schlenk tube, combine the carboxylic acid (1.5 eq), the dehydroalanine derivative (1.0 eq), fac−Ir(ppy)3 (2 mol%), and triphenylphosphine (1.2 eq) in anhydrous DCE.
-
Degassing (Critical Step): Subject the mixture to three strict freeze-pump-thaw cycles.
-
Causality: The triplet excited states of Iridium photocatalysts are rapidly quenched by molecular oxygen.
-
Self-Validation: A failure to observe vigorous bubbling of dissolved gases during the thaw cycle indicates a leak in the Schlenk line; the reaction must not proceed until a strict anaerobic environment is confirmed.
-
-
Irradiation & Monitoring: Irradiate the setup with 450 nm blue LEDs at room temperature for 24 hours.
-
Self-Validation: The reaction mixture should maintain a vibrant luminescent yellow/green color throughout the process. A shift to a dark, muddy brown indicates catalyst degradation or oxygen ingress, signaling a failed run.
-
-
Purification: Concentrate in vacuo and purify via flash column chromatography to yield the target ester.
Route 3: Aspartic Acid Semi-Aldehyde Homologation (Classical Approach)
Mechanistic Causality: This classical approach involves the reduction of an aspartic acid β -ester to a semi-aldehyde, followed by a Wittig olefination and subsequent oxidation. The overall yield in this route is significantly lower. This is directly attributed to the inherent thermodynamic instability of the β -amino aldehyde intermediate, which is highly susceptible to β -elimination, forming an unwanted α,β -unsaturated ester byproduct.
Self-Validating Protocol:
-
Aldehyde Generation: Reduce the protected aspartic acid β -ester using DIBAL-H at -78°C.
-
Causality: Strict cryogenic temperature control is mandatory to prevent over-reduction to the primary alcohol.
-
-
Wittig Olefination: Immediately react the crude semi-aldehyde with the appropriate phosphorus ylide.
-
Self-Validation: Do not attempt to isolate the semi-aldehyde. Its degradation can be monitored by taking a rapid crude NMR; the appearance of vinylic protons (around 6.0-6.5 ppm) prior to ylide addition proves that unwanted β -elimination has already occurred.
-
-
Oxidation: Subject the resulting enol ether to acidic hydrolysis and oxidation to yield the final 4-oxo compound.
Quantitative Yield & Performance Comparison
The following table synthesizes the experimental data across the three methodologies, providing a clear matrix for route selection based on laboratory constraints and scale requirements.
| Synthesis Route | Average Isolated Yield | Stereochemical Retention | Primary Failure Mode | Reagent Cost / Gram | Scalability |
| Route 1: Swern Oxidation | 75% – 85% | >98% ee | Pummerer side-reactions | Low | Excellent (Batch) |
| Route 2: Photoredox Acylation | 50% – 65% | >95% ee | Catalyst quenching by O2 | High (Ir-catalyst) | Moderate (Flow preferred) |
| Route 3: Homologation | 40% – 50% | ~85-90% ee | β -elimination | Moderate | Poor |
Pathway Visualization
Fig 1: Synthetic routes converging on N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester.
Conclusion & Scientist's Recommendation
For standard laboratory synthesis and scale-up, Route 1 (Swern Oxidation) remains the undisputed champion. It offers the highest isolated yield (up to 85%) and near-perfect stereochemical retention (>98% ee), provided the cryogenic engineering controls are strictly maintained. Route 2 (Photoredox Acylation) is highly recommended for discovery chemists looking to rapidly generate diverse libraries of γ -oxo- α -amino acid analogs without synthesizing complex precursors, though it requires specialized photochemical setups. Route 3 should generally be avoided for this specific target due to the severe yield penalties incurred by β -elimination.
References
- BOC Sciences.CAS 78420-25-4 (N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester).
- ChemicalBook.N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | 78420-25-4.
- ACS Publications.Synthesis of γ-Oxo-α-amino Acids via Radical Acylation with Carboxylic Acids.
Sources
Chromatographic Retention Strategies for N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester: A Comparative Guide of RP-HPLC, UHPLC, and HILIC Modalities
Target Audience: Analytical Chemists, Process Development Scientists, and Quality Control (QC) Professionals. Compound Focus: N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS: 78420-25-4) [1].
Executive Summary & Mechanistic Context
As a Senior Application Scientist, I frequently encounter challenges in developing robust chromatographic methods for heavily derivatized amino acid intermediates. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is a critical, high-value intermediate primarily utilized in the total synthesis of L-(+)-Ergothioneine [2].
Unlike its highly polar parent molecule (4-oxo-L-ornithine), this specific derivative presents a unique analytical profile. The dual benzoylation at the N2 and N5 positions, combined with the methyl esterification of the C-terminus, drastically shifts the molecule's LogP. It transitions from a highly hydrophilic, zwitterionic species to a distinctly lipophilic compound dominated by hydrophobic and π−π interaction potentials.
This guide objectively compares three distinct chromatographic modalities—Standard Reversed-Phase HPLC (RP-HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish the most effective system for tracking this compound and its synthetic precursors [3].
Experimental Design & Workflow
To establish a self-validating analytical system, the method must not only retain the target analyte but also resolve it from closely related synthetic impurities (e.g., mono-benzoylated species or unesterified byproducts).
Caption: Analytical workflow comparing three distinct chromatographic modalities for intermediate profiling.
Step-by-Step Methodology
1. Standard Preparation:
-
Accurately weigh 10.0 mg of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester reference standard.
-
Dissolve in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock solution. Causality: The fully protected amino acid lacks aqueous solubility; using 100% organic solvent ensures complete dissolution without micelle formation.
-
Dilute to a working concentration of 100 µg/mL using a 50:50 (v/v) Water:MeCN diluent to match the initial gradient conditions and prevent injection solvent effects (peak splitting).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (FA) in Milli-Q Water. Causality: FA ensures the suppression of any residual silanol ionization on the column stationary phase, improving peak symmetry.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
3. Chromatographic Execution (Gradient Profile for RP-HPLC/UHPLC):
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: Linear ramp to 90% B (RP-HPLC) / 2.0 - 4.0 min (UHPLC)
-
10.0 - 12.0 min: Hold at 90% B
-
12.0 - 15.0 min: Re-equilibration at 10% B
Comparative Performance Data
The following table synthesizes the quantitative performance of the three evaluated columns.
| Analytical Modality | Column Specifications | Flow Rate | Retention Time ( tR ) | Asymmetry ( As ) | Theoretical Plates ( N ) | Primary Use Case |
| RP-HPLC | C18 (5 µm, 150 x 4.6 mm) | 1.0 mL/min | 12.4 min | 1.15 | 12,500 | Routine batch release; standard QC labs. |
| UHPLC | C18 (1.7 µm, 50 x 2.1 mm) | 0.4 mL/min | 2.8 min | 1.05 | 35,000 | In-process control (IPC); high-throughput screening. |
| HILIC | Amide (3 µm, 100 x 2.1 mm) | 0.3 mL/min | 1.5 min | 1.30 | 8,000 | Orthogonal detection of un-benzoylated polar precursors. |
Mechanistic Analysis & Causality
Why does the Dibenzoylated Ester behave this way?
To understand the retention times, we must look at the phase partitioning mechanics.
1. The Hydrophobic Effect (RP-HPLC & UHPLC): In reversed-phase chromatography, retention is driven by the hydrophobic effect. The addition of two bulky, non-polar benzoyl rings to the ornithine backbone creates a massive hydrophobic surface area. As the mobile phase begins highly aqueous (10% B), the molecule partitions strongly into the C18 alkyl chains to minimize its interaction with the polar solvent. It only elutes when the organic modifier (MeCN) reaches approximately 65-70%, resulting in the later retention times of 12.4 min (HPLC) and 2.8 min (UHPLC). The UHPLC achieves this faster due to the shorter column length and higher linear velocity permitted by sub-2 µm particles.
2. Void Elution in HILIC: HILIC operates by partitioning analytes into a water-enriched layer immobilized on a polar stationary phase (e.g., Amide). Because N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester has its primary amines and carboxylic acid fully protected, it lacks the necessary hydrogen-bond donors to interact with the aqueous layer. Consequently, it elutes almost immediately near the void volume ( tR = 1.5 min). However, this makes HILIC the perfect orthogonal tool for detecting trace amounts of the highly polar starting material (4-oxo-L-ornithine), which will be strongly retained ( tR > 10 min) under HILIC conditions.
Caption: Mechanistic pathway of phase partitioning for the derivatized ornithine ester.
Conclusion & Recommendations
For the direct quantification and purity assessment of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester , UHPLC on a sub-2 µm C18 column is the superior choice. It provides the highest theoretical plate count ( N=35,000 ), ensuring sharp peak shapes (Asymmetry = 1.05) and rapid throughput ( tR = 2.8 min), which is essential for real-time process monitoring during Ergothioneine synthesis.
However, a comprehensive analytical control strategy should pair this UHPLC method with an orthogonal HILIC method to ensure that highly polar, un-benzoylated precursors are not co-eluting in the void volume of the reversed-phase system.
References
-
The Journal of Organic Chemistry. "Synthesis of γ-Oxo-α-amino Acids via Radical Acylation with Carboxylic Acids". ACS Publications. Available at: [Link]
A Guide to Personal Protective Equipment for Handling N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Hazard Assessment: A Structurally-Informed Approach
Personal protective equipment is the final line of defense, employed after engineering and administrative controls.[2][3] To select the appropriate PPE, we must first infer the potential hazards of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester by examining its constituent parts:
-
L-Ornithine Methyl Ester Core: The base molecule, L-Ornithine, is an amino acid. While its monohydrochloride salt is not classified as hazardous, many amino acid derivatives can be mild irritants upon contact with skin or eyes.[4][5][6] The methyl ester functionality does not significantly increase its inherent toxicity but may enhance its ability to be absorbed.
-
N-Benzoyl Groups: Acyl protecting groups like the benzoyl group are common in peptide synthesis and are generally stable.[7] However, compounds containing benzoyl groups can cause skin, eye, and respiratory irritation.[8]
-
4-Oxo (Keto) Group: The presence of a ketone can increase the reactivity of the molecule, though specific hazards from this group in this context are not well-defined without empirical data.
-
Physical Form: As a synthesized intermediate, this compound is likely a solid powder.[9] This presents a significant risk of inhalation, which can cause respiratory irritation.[8]
Based on this analysis, the primary hazards are skin and eye irritation, and respiratory irritation from inhalation of dust.
Personal Protective Equipment (PPE) Protocol
A work area hazard assessment is required to determine the appropriate PPE for any task.[10][11] For handling N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester, the following multi-layered PPE strategy is mandatory.
| Protection Type | Specific PPE | Standard | Rationale & Causality |
| Eye & Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1[10] | Goggles are required to protect against liquid splashes and chemical vapors.[10] A face shield must be worn over goggles when handling the powder or preparing solutions to provide an additional barrier against splashes and airborne particles.[2] |
| Hand | Nitrile Gloves (Double-Gloved) | EN 374 | Disposable nitrile gloves provide good protection against incidental chemical exposure and are suitable for handling oils, greases, and some acids and bases.[10][12][13] Double-gloving is recommended to increase protection, especially when handling the neat powder.[10] Gloves must be removed immediately after chemical contact, followed by hand washing.[10] |
| Body | Flame-Resistant Laboratory Coat | N/A | A lab coat shields skin and personal clothing from chemical spills.[14] It should be fully buttoned with sleeves rolled down. Long pants and closed-toe shoes are minimum attire in any laboratory setting.[10] |
| Respiratory | NIOSH-approved N95 Respirator or higher | NIOSH/EN 149 | Required when handling the solid compound outside of a certified chemical fume hood or when dust may be generated.[8][14] This prevents inhalation of fine particles that can cause respiratory tract irritation. |
Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It involves a systematic workflow that incorporates engineering controls and proper waste management.
Engineering Controls
All weighing and solution preparation activities involving N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester must be conducted inside a certified chemical fume hood.[14] This is the primary method for controlling exposure to hazardous fumes and airborne particles.[14] An easily accessible eyewash station and safety shower are also mandatory.[14]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clear. Don all required PPE as outlined in the table above.
-
Weighing (Solid): Carefully weigh the required amount of the solid powder within the fume hood. Use anti-static weigh paper or a compatible container to minimize dust generation.
-
Solution Preparation: Add the solvent to the solid in a slow, controlled manner to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
-
Post-Handling: Tightly cap all containers. Decontaminate the work surface with an appropriate solvent and wipe clean.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and goggles. Wash hands thoroughly with soap and water.
Waste Disposal Plan
As a non-halogenated organic compound, all waste must be segregated and disposed of as hazardous chemical waste.[15][16]
-
Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels should be placed in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.[15]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and properly labeled hazardous waste container.[17][18] The container must be marked "Non-Halogenated Organic Waste" and list all chemical constituents by their full names.[15]
-
Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the drain.[15][16]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: If dust is inhaled, move the affected person to fresh air.[8][19] If breathing is difficult, seek medical attention.
-
Spill: For a small spill, contain the material with an inert absorbent (e.g., sand or vermiculite), sweep it up, and place it in a sealed container for hazardous waste disposal.[20] Ensure adequate ventilation during cleanup.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester, from preparation to disposal.
Sources
- 1. N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | 78420-25-4 [chemicalbook.com]
- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.neofroxx.com [shop.neofroxx.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 12. eskosafety.com [eskosafety.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. labequipmentdirect.com [labequipmentdirect.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. kishida.co.jp [kishida.co.jp]
- 20. fishersci.de [fishersci.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
